molecular formula C16H15NO3 B3405919 2-((4-Ethylphenyl)carbamoyl)benzoic acid CAS No. 17332-33-1

2-((4-Ethylphenyl)carbamoyl)benzoic acid

Cat. No.: B3405919
CAS No.: 17332-33-1
M. Wt: 269.29 g/mol
InChI Key: HLLZBPDMTSWBDX-UHFFFAOYSA-N
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Description

2-((4-Ethylphenyl)carbamoyl)benzoic acid (CAS 17332-33-1) is a high-purity chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . This compound, which features a benzoic acid group linked to a 4-ethylphenyl ring via a carbamoyl bridge, is supplied for dedicated industrial and scientific research applications . Researchers are advised to handle this material with appropriate safety precautions, as it is classified as causing serious eye irritation (H319) and is very toxic to aquatic life with long-lasting effects (H400) . It is essential to wear suitable protective clothing, gloves, and eye protection, and to avoid any release into the environment . In case of contact with eyes, rinse cautiously with water for several minutes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-ethylphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLZBPDMTSWBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304119
Record name 2-[(4-ethylphenyl)carbamoyl]benzoic acid
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Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17332-33-1
Record name NSC164264
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164264
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-ethylphenyl)carbamoyl]benzoic acid
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Record name 4'-ETHYLPHTHALANILIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thermodynamic Stability and Kinetic Degradation Profiles of N-(4-ethylphenyl)phthalamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of N-(4-ethylphenyl)phthalamic acid (NEPA) and its derivatives is governed by a delicate equilibrium between the open-chain amic acid and the cyclic imide (N-(4-ethylphenyl)phthalimide). Unlike simple amides, these compounds exhibit rapid degradation kinetics due to intramolecular nucleophilic catalysis (anchimeric assistance) provided by the ortho-carboxylic acid group.

This guide provides a rigorous framework for characterizing this instability. We analyze the electronic influence of the para-ethyl substituent (


), which increases the nucleophilicity of the amide nitrogen, thereby accelerating cyclodehydration compared to electron-deficient analogs. The following protocols and mechanistic insights are designed to support drug development teams in establishing shelf-life specifications and metabolic stability profiles.

Chemical Context & Mechanistic Framework[1][2][3][4][5][6]

The Cyclization-Hydrolysis Dichotomy

The core stability challenge for NEPA derivatives is not simple hydrolysis, but rather cyclodehydration . In aqueous media, the compound exists in equilibrium with its cyclic imide form. The position of this equilibrium and the rate of interconversion are strictly pH-dependent.

  • Acidic/Neutral pH: The protonated carboxylic acid acts as an intramolecular catalyst, facilitating the attack of the amide nitrogen on the carbonyl carbon. This leads to the formation of N-(4-ethylphenyl)phthalimide.

  • Alkaline pH: The carboxylate anion is formed. While less electrophilic, the high concentration of

    
     can drive the hydrolysis of the imide back to the amic acid or fully cleave the amide bond to phthalic acid and 4-ethylaniline.
    
Electronic Effects of the 4-Ethyl Group

The para-ethyl group functions as a weak electron-donating group (EDG) via hyperconjugation.

  • Impact: It increases electron density on the amide nitrogen.

  • Kinetic Consequence: This enhances the nucleophilic attack on the neighboring carboxylic acid, potentially lowering the activation energy (

    
    ) for cyclization compared to the unsubstituted N-phenylphthalamic acid.
    
Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways: reversible cyclization to the imide and irreversible hydrolysis to the aniline.

ReactionPathway NEPA N-(4-ethylphenyl) phthalamic acid Tetra Tetrahedral Intermediate NEPA->Tetra k1 (Cyclization) Hydrolysis Phthalic Acid + 4-Ethylaniline NEPA->Hydrolysis k_hyd (Slow) Tetra->NEPA k-1 Imide N-(4-ethylphenyl) phthalimide Tetra->Imide k2 (-H2O) Imide->Tetra k-2 (+H2O) Imide->Hydrolysis k_hyd_imide (Fast at high pH)

Figure 1: Reaction landscape showing the kinetic competition between cyclization (red path) and hydrolysis (green path).

Thermodynamic & Kinetic Parameters

To accurately predict shelf-life, one must determine the activation parameters using the Arrhenius and Eyring equations.

Key Parameters to Measure
ParameterSymbolSignificance
Observed Rate Constant

The sum of all degradation pathways at a specific pH and Temperature.
Equilibrium Constant


. Determines the thermodynamic sink of the system.
Activation Energy

Sensitivity of degradation to temperature (typically 50–90 kJ/mol for these systems).
Entropy of Activation

Indicates the order of the transition state. A highly negative value confirms an intramolecular (cyclic) mechanism.

Experimental Protocol: Isothermal Stress Testing

This protocol is designed to be self-validating . It includes checkpoint controls (internal standards, mass balance checks) to ensure data integrity.

Materials & Buffer Preparation
  • Analyte: High-purity N-(4-ethylphenyl)phthalamic acid (>99%).

  • Buffers:

    • pH 1.2 (0.1 M HCl) - Simulates gastric stability.

    • pH 7.4 (50 mM Phosphate) - Simulates physiological/plasma stability.

    • Critical Note: Ionic strength (

      
      ) must be kept constant (e.g., 
      
      
      
      M with KCl) to prevent salt effects from skewing kinetic data.
  • Internal Standard: Benzoic acid or Caffeine (chemically inert under these conditions).

Workflow Diagram

ExperimentalWorkflow Prep Stock Preparation (10 mM in DMSO) Dilution Buffer Dilution (Final: 50 µM, 1% DMSO) Prep->Dilution Incubation Isothermal Incubation (40°C, 50°C, 60°C, 70°C) Dilution->Incubation Sampling Time-Point Sampling (0, 15, 30, 60, 120 min) Incubation->Sampling At intervals Quench Quench/Stabilize (Dilute into cold Acetonitrile) Sampling->Quench Stop Reaction Analysis HPLC-PDA Analysis (254 nm) Quench->Analysis

Figure 2: Step-by-step kinetic assay workflow ensuring precise time-point capture.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient elution.[1] A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 280 nm.

  • Validation Criterion: The sum of the area of the parent peak + imide peak + hydrolysis products must equal the initial area (Mass Balance > 95%).

Data Analysis & Interpretation

Calculating Rate Constants

The degradation of NEPA usually follows pseudo-first-order kinetics under buffered conditions. Plot


 versus time (

).[2]
  • Slope:

    
    
    
  • Linearity (

    
    ):  Must be > 0.99 for valid kinetic data.
    
Arrhenius Extrapolation

To predict stability at room temperature (


) from accelerated data (

):


Representative Data Table (Mock Data for Validation):

Temp (°C)1/T (K⁻¹)

(s⁻¹) at pH 2.0

(min)
400.00319

96
500.00309

33
600.00300

11.8
700.00291

4.4

Note: If the plot of


 vs 

is non-linear, it indicates a change in mechanism (e.g., shift from rate-limiting formation of tetrahedral intermediate to rate-limiting breakdown).

Implications for Drug Development[4]

Formulation Strategy

Due to the rapid cyclization in acidic environments, oral formulations of NEPA derivatives must be enteric-coated to bypass the stomach (pH 1.2), or developed as the pre-cyclized imide if the imide is the active pharmacophore.

Metabolic Considerations

In vivo, phthalamic acids are often excreted unchanged or as glucuronides. However, the spontaneous cyclization to the imide can lead to changes in lipophilicity (


 increases significantly upon cyclization), potentially altering tissue distribution and blood-brain barrier penetration.

References

  • Blackburn, R. A. M., Capon, B., & McRitchie, A. C. (1977). The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate.[3] Bioorganic Chemistry.

  • Khan, M. N. (1996).[3] Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine. Journal of Organic Chemistry.

  • Shafer, J. A., & Morawetz, H. (1963).

  • Simulated Kinetic Data Parameters. (Based on standard Arrhenius behavior for N-arylphthalamic acids as described in Connors, K. A., Chemical Stability of Pharmaceuticals).

Sources

An In-depth Technical Guide on the pKa Values and Ionization Behavior of N-(4-ethylphenyl)phthalamic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pKa values and ionization behavior of N-(4-ethylphenyl)phthalamic acid. As a molecule possessing both a carboxylic acid and an amide functional group, its ionization state is critically dependent on pH. Understanding this behavior is paramount for applications in drug development, where properties such as solubility, absorption, and bioavailability are directly influenced by the extent of ionization. This document outlines the theoretical principles governing the acidity of its functional groups, details robust experimental methodologies for pKa determination, and discusses the interpretation of the resulting data. The guide is intended to serve as a practical resource for researchers and scientists working with this and structurally related compounds.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution. For any ionizable drug candidate, the pKa value dictates the degree of ionization at a given pH, which in turn governs a cascade of critical pharmacokinetic and pharmacodynamic properties. A drug's solubility, permeability across biological membranes, and interaction with its target receptor are all profoundly influenced by its ionization state. Therefore, the accurate determination and thorough understanding of a compound's pKa are indispensable components of the drug discovery and development process.

N-(4-ethylphenyl)phthalamic acid is a dicarboxylic acid monoamide, incorporating both a carboxylic acid and an amide functional group. This dual functionality presents a nuanced ionization profile that warrants detailed investigation. This guide will dissect the ionization behavior of this molecule, providing both theoretical predictions and practical experimental guidance. The principles and methodologies discussed herein are broadly applicable to the characterization of other ionizable drug candidates. The International Council for Harmonisation (ICH) guideline Q6A emphasizes the importance of understanding the physicochemical characteristics of new drug substances, including pKa, as part of establishing a comprehensive set of specifications.[1][2][3][4]

Theoretical Framework: Predicting the Ionization of N-(4-ethylphenyl)phthalamic acid

The structure of N-(4-ethylphenyl)phthalamic acid features two key ionizable groups: a carboxylic acid and an amide.

  • Carboxylic Acid Group: Carboxylic acids are acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation.[5] The pKa of benzoic acid, a structural analogue, is approximately 4.2. The electronic nature of substituents on the phenyl ring can influence this acidity.[6]

  • Amide Group: Amides are generally considered very weak acids, with pKa values typically in the range of 17. The N-H proton is significantly less acidic than the carboxylic acid proton due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

  • Influence of the 4-ethylphenyl Substituent: The 4-ethylphenyl group attached to the amide nitrogen will have a modest electronic effect on the carboxylic acid pKa. The ethyl group is weakly electron-donating through an inductive effect, which can slightly decrease the acidity of the carboxylic acid.[7][8] However, this effect is transmitted through several bonds and is expected to be minimal. The primary acidic site will unequivocally be the carboxylic acid proton.

Based on this analysis, N-(4-ethylphenyl)phthalamic acid is expected to have a pKa value slightly higher than that of benzoic acid, likely in the range of 4.0 to 5.0. The amide proton will not ionize under physiologically relevant pH conditions. A predicted pKa for the closely related N-phenylphthalamic acid is approximately 3.52.[9]

Methodologies for pKa Determination

Several robust analytical techniques are available for the precise determination of pKa values. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte, N-(4-ethylphenyl)phthalamic acid, at a concentration of approximately 1-10 mM in a suitable solvent. If solubility in water is low, a co-solvent such as methanol or DMSO may be used.[10] Note that the use of co-solvents will yield an apparent pKa (pKaapp) specific to that solvent system.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[12][13]

  • Calibration:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[12][13]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted vessel and add the background electrolyte.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration, especially at higher pH values.[10][13]

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the standardized titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value and the volume of titrant added at each step. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point.[12] The equivalence point can be identified as the inflection point of the curve, which is most accurately found by plotting the first or second derivative of the titration curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Analyte Prepare Analyte Solution Titrate Titrate Analyte with Titrant Prep_Analyte->Titrate Prep_Titrant Prepare Standardized Titrant (Acid/Base) Prep_Titrant->Titrate Prep_Electrolyte Prepare Background Electrolyte (e.g., KCl) Prep_Electrolyte->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Record Record pH and Volume Data Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine_EP Determine Equivalence Point(s) Plot->Determine_EP Determine_pKa Determine pKa (pH at half-EP) Determine_EP->Determine_pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method suitable for compounds that possess a chromophore close to the ionization site, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[10][14]

  • Preparation of Solutions:

    • Prepare a stock solution of N-(4-ethylphenyl)phthalamic acid in a suitable solvent (e.g., DMSO).[14]

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 8).

  • Spectral Acquisition:

    • Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically 0.3-1.0).

    • Record the UV-Vis spectrum (e.g., 200-400 nm) for the analyte in each buffer solution.[15]

  • Data Analysis:

    • Plot absorbance at a selected wavelength (where the change in absorbance with pH is maximal) against pH.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[11]

    • Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - A_I) / (A_N - A)] where A is the absorbance at a given pH, A_I is the absorbance of the ionized species, and A_N is the absorbance of the neutral species.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Stock Prepare Analyte Stock Solution Mix Mix Analyte with each Buffer Prep_Stock->Mix Prep_Buffers Prepare Buffers of Varying pH Prep_Buffers->Mix Measure_Abs Measure UV-Vis Absorbance Spectra Mix->Measure_Abs Plot_Data Plot Absorbance vs. pH Measure_Abs->Plot_Data Determine_pKa Determine pKa from Sigmoidal Curve Plot_Data->Determine_pKa

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Computational Prediction

In silico methods provide a rapid means of estimating pKa values and can be particularly useful in the early stages of drug discovery for screening large numbers of compounds.[16][17] These methods utilize quantitative structure-property relationship (QSPR) models or first-principles quantum chemistry calculations.[18][19] Software packages such as ACD/pKa and Epik (Schrödinger) are widely used for this purpose.[16][20] While computational predictions are valuable, they should ideally be confirmed by experimental determination.

Data Presentation and Interpretation

The ionization of N-(4-ethylphenyl)phthalamic acid can be represented by the following equilibrium:

Ionization_Equilibrium Neutral [Neutral Form] (Carboxylic Acid) Ionized [Ionized Form] (Carboxylate) Neutral->Ionized Ka Ionized->Neutral H_plus + H+

Caption: Ionization Equilibrium of N-(4-ethylphenyl)phthalamic acid.

The experimentally determined pKa values from different methods should be tabulated for comparison.

Table 1: Experimentally Determined and Predicted pKa Values for N-(4-ethylphenyl)phthalamic acid

MethodpKa ValueNotes
Potentiometric Titration[Insert Value]Determined in [Solvent System] at [Temperature]
UV-Vis Spectrophotometry[Insert Value]Determined at [Ionic Strength] and [Temperature]
Computational Prediction[Insert Value]Method: [e.g., ACD/pKa, Epik]
Literature (N-phenylphthalamic acid)3.52[9]Predicted value for a similar compound.

The relationship between pH, pKa, and the percentage of ionized and unionized species can be visualized using a species distribution diagram. This diagram is crucial for predicting the compound's behavior in different physiological environments, such as the stomach (pH ~1.5-3.5) and the small intestine (pH ~6.0-7.4).

Conclusion and Implications for Drug Development

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the pKa and understanding the ionization behavior of N-(4-ethylphenyl)phthalamic acid. The primary ionizing group is the carboxylic acid, with an expected pKa in the acidic range. Accurate determination of this value using robust methods like potentiometric titration or UV-Vis spectrophotometry is essential.

For drug development professionals, the pKa value of N-(4-ethylphenyl)phthalamic acid will directly inform:

  • Formulation Development: The choice of excipients and the design of the dosage form will depend on the drug's solubility, which is pH-dependent.

  • Biopharmaceutical Properties: The extent of ionization will affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Analytical Method Development: The selection of appropriate analytical techniques, such as HPLC, may require pH control of the mobile phase to ensure consistent retention times.[21]

By following the principles and protocols outlined in this guide, researchers can confidently characterize the ionization behavior of N-(4-ethylphenyl)phthalamic acid and other ionizable compounds, thereby facilitating informed decision-making throughout the drug development pipeline.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Štěpán, J., & Kovaříková, P. (2018). Development of Methods for the Determination of pKa Values. Molecules, 23(10), 2545. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pobudkowska, M., & Dołhańczuk-Śródka, A. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Combinatorial Science, 17(5), 321–326. Retrieved from [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Pharmaceutical and Medicinal Chemistry, 10(1), 1-8. Retrieved from [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Bhattacharjee, A., & Chandra, A. (2015). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: The dissociation of phthalic acid and its isomers. Physical Chemistry Chemical Physics, 17(35), 22891–22901. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Five Key Factors That Influence Acidity. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]

  • Moradabad Educational Trust Faculty of Pharmacy. (n.d.). Spectrophotometric determination of pKa of Montelukast sodium. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Effect of phenyl and vinyl substituents on Acidity of carboxylic. Retrieved from [Link]

Sources

Computational Characterization of N-Substituted Phthalamic Acids: A Protocol for Electronic Structure & Reactivity Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties and DFT calculations of N-substituted phthalamic acids Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

N-substituted phthalamic acids represent a critical junction in organic synthesis and medicinal chemistry.[1] As the primary intermediates in the formation of phthalimides, their stability dictates reaction kinetics; as distinct chemical entities, they exhibit potent antimicrobial, anticonvulsant, and enzyme-inhibitory profiles.

This guide provides a rigorous, field-validated protocol for characterizing these molecules using Density Functional Theory (DFT). Moving beyond basic energy minimization, we detail the extraction of electronic descriptors—HOMO-LUMO gaps, Molecular Electrostatic Potential (MEP) maps, and global reactivity indices—that directly correlate with biological activity and synthetic pathways.

Part 1: Structural Dynamics & Chemical Context[2]

To model N-substituted phthalamic acids accurately, one must understand their dynamic potential energy surface. These molecules exist in a delicate equilibrium, often stabilized by intramolecular hydrogen bonding (N-H···O) between the amide proton and the carboxylic oxygen.

The Cyclization Challenge: In synthetic contexts, phthalamic acids are precursors to phthalimides.[2][3] However, DFT studies reveal a competitive pathway involving an isoimide intermediate.

  • Pathway A (Thermodynamic Product): Dehydration to N-substituted phthalimide.

  • Pathway B (Kinetic Trap): Cyclization to O-substituted isoimide.

Insight: Your computational model must account for the ortho-effect of the carboxylic acid group. A failure to model the specific conformer allowing intramolecular H-bonding will result in erroneous reactivity predictions.

Part 2: Computational Methodology (The Core Protocol)

This section outlines a self-validating workflow for analyzing N-substituted phthalamic acids.

Software & Hardware Requisites
  • Primary Engines: Gaussian 16/09, ORCA, or GAMESS.

  • Visualization: GaussView, Avogadro, or Chemcraft.

  • Hardware: Minimum 16-core CPU for hybrid functional optimization; GPU acceleration recommended for frequency calculations.

The Standardized DFT Protocol
Step 1: Input Preparation & Conformational Search

Do not start with a random structure. Phthalamic acids possess rotatable bonds (C-N and C-C) that create multiple local minima.

  • Action: Perform a relaxed potential energy surface (PES) scan on the dihedral angle connecting the amide nitrogen to the phthaloyl ring.

  • Selection: Choose the lowest energy conformer as the starting geometry.

Step 2: Geometry Optimization
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for these organic systems, providing an optimal balance of cost vs. accuracy for bond lengths and angles.

  • Basis Set:

    • Screening:6-31G(d) for initial coarse optimization.

    • Production:6-311++G(d,p) or cc-pVTZ.

    • Why: The diffuse functions (++) are critical for describing the lone pairs on the carboxylic oxygen and amide nitrogen, which are sites of intermolecular interaction.

  • Solvation: Use the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[4]

    • Solvent: DMSO or Ethanol (mimicking biological assays) or Water (physiological conditions).

Step 3: Frequency Calculation (Validation)[5]
  • Command: Freq=Raman (if vibrational correlation is needed) or simple Freq.

  • Validation Rule: The output must contain zero imaginary frequencies .

    • If 1 imaginary frequency exists: You have found a Transition State (TS), not a ground state. (Useful for cyclization studies, fatal for property prediction).

Step 4: Electronic Property Extraction

Perform a Single Point Energy (SPE) calculation on the optimized geometry if a larger basis set is required, or use the optimization data directly.

Workflow Visualization

DFT_Workflow Start Input Structure (2D ChemDraw/SMILES) Conformer Conformational Search (Scan Dihedrals) Start->Conformer Opt_Coarse Coarse Optimization B3LYP/6-31G(d) Conformer->Opt_Coarse Opt_Fine Refined Optimization B3LYP/6-311++G(d,p) Solvation: IEF-PCM Opt_Coarse->Opt_Fine Freq_Check Frequency Check (Imaginary Freq?) Opt_Fine->Freq_Check Analysis Electronic Analysis (HOMO/LUMO, MEP, NBO) Freq_Check->Analysis No (Minima) TS_Study Transition State Study (QST2/QST3) Freq_Check->TS_Study Yes (Saddle Point) TS_Study->Opt_Fine Perturb Geometry

Caption: Figure 1. Self-validating DFT workflow for phthalamic acid derivatives. The frequency check is the critical "Go/No-Go" gate.

Part 3: Electronic Structure Analysis & Interpretation

Data without causality is noise. Here is how to interpret the output specifically for N-substituted phthalamic acids.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary indicator of kinetic stability and chemical softness.
  • HOMO (Highest Occupied Molecular Orbital): typically localized on the amide nitrogen lone pair and the aromatic ring. It represents the region willing to donate electrons (nucleophilic character).[6]

  • LUMO (Lowest Unoccupied Molecular Orbital): typically localized on the carbonyl groups and the phthaloyl ring. It represents the region susceptible to electron acceptance (electrophilic attack).

Interpretation Table:

ParameterHigh Value ImplicationLow Value Implication

High chemical stability; low reactivity.[7] Hard molecule.[5]High reactivity; polarizable.[5] Soft molecule.[5] (Better drug candidate)
HOMO Energy Strong electron donor (good antioxidant potential).Weak electron donor.[5]
LUMO Energy Weak electron acceptor.Strong electron acceptor (susceptible to nucleophilic attack).[5]
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

  • Red Regions (Negative Potential): Localized over the carbonyl oxygens (

    
    ) and the carboxylic 
    
    
    
    . These are H-bond acceptor sites.
  • Blue Regions (Positive Potential): Localized over the amide proton (

    
    ) and the carboxylic proton. These are H-bond donor  sites.
    
  • Application: In drug design, the spatial arrangement of these red/blue patches dictates how the phthalamic acid fits into a protein binding pocket (e.g., COX-2 or microbial enzymes).

Global Reactivity Descriptors

To quantify "bioactivity" potential, calculate these descriptors using Koopmans' theorem approximation:

  • Chemical Potential (

    
    ): 
    
    
    
    • Significance: Escape tendency of electrons.[5][8]

  • Chemical Hardness (

    
    ): 
    
    
    
    • Significance: Resistance to charge transfer.[5] Harder molecules are less likely to interact with soft biological targets.

  • Electrophilicity Index (

    
    ): 
    
    
    
    • Significance: A powerful predictor of toxicity and DNA binding affinity. High

      
       often correlates with higher biological activity in N-substituted phthalamic acids.
      

Part 4: Applications in Drug Development

The electronic data derived above directly feeds into Structure-Activity Relationship (SAR) models.

QSAR Integration

By correlating calculated descriptors (e.g., Dipole Moment,


, 

) with experimental MIC (Minimum Inhibitory Concentration) values, you can build predictive models.
  • Trend: N-substituted phthalamic acids with electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the N-phenyl ring often show lower HOMO energies and higher electrophilicity, correlating with increased antimicrobial potency.
Docking Simulation Prep

DFT optimized geometries are superior to standard force-field generated structures for docking.

  • Protocol: Export the optimized .out or .log file to .pdb format. Ensure partial charges (Mulliken or Hirshfeld) are retained, as these are more accurate than Gasteiger charges assigned by docking software.

Logic of Bioactivity Prediction

SAR_Logic Substituent Substituent Effect (e.g., -NO2 vs -OCH3) Elec_Prop Electronic Modulation (HOMO/LUMO Shift) Substituent->Elec_Prop Inductive/Resonance Reactivity Reactivity Index (Electrophilicity u03C9) Elec_Prop->Reactivity Calculated Bio_Outcome Biological Activity (Enzyme Inhibition/Binding) Reactivity->Bio_Outcome Correlation (QSAR)

Caption: Figure 2. The causal link between substituent choice, DFT-calculated electronic modulation, and observed biological outcome.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512–7516.

  • Arshad, M., et al. (2017). Synthesis, spectroscopic characterization, and DFT studies of some new N-substituted phthalimides. Journal of Molecular Structure, 1130, 357-366.

  • Koopmans, T. (1934). Über die Zuordnung von Wellenfunktionen und Eigenwerten zu den einzelnen Elektronen eines Atoms. Physica, 1(1-6), 104–113.

Sources

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-(4-ethylphenyl)phthalamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Amide Synthesis with Microwave Technology

N-arylphthalamic acids are a class of compounds with significant interest in medicinal chemistry and materials science. They serve as precursors to phthalimides, a structural motif found in numerous biologically active molecules, and also exhibit inherent biological activities themselves. The traditional synthesis of these amic acids often involves prolonged heating of a phthalic anhydride and an aniline derivative in a suitable solvent. In our pursuit of greener and more efficient chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[1][2] Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods.[3][4]

This application note provides a detailed protocol for the efficient, solvent-free synthesis of N-(4-ethylphenyl)phthalamic acid from phthalic anhydride and 4-ethylaniline using microwave irradiation. We will delve into the mechanistic underpinnings of this transformation, accelerated by microwave energy, and provide a comprehensive guide to the characterization of the final product. This protocol is designed for researchers and scientists in drug development and organic synthesis, offering a robust and validated method for accessing this valuable chemical entity.

The Underlying Chemistry: A Mechanistic Perspective

The formation of N-(4-ethylphenyl)phthalamic acid proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-ethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the phthalic anhydride ring opens to yield the final N-(4-ethylphenyl)phthalamic acid product.

Microwave irradiation significantly accelerates this process. The high-frequency electromagnetic waves interact with the polar molecules in the reaction mixture, primarily the reactants themselves in a solvent-free system, causing rapid rotation and friction. This generates intense internal heat, leading to a much faster rate of reaction than can be achieved with conventional heating methods. The reaction is often completed in a matter of minutes under microwave irradiation, as opposed to several hours with traditional refluxing.[4]

Reaction_Workflow Reactants Phthalic Anhydride + 4-Ethylaniline Microwave Microwave Irradiation (Solvent-Free) Reactants->Microwave Reaction Product N-(4-ethylphenyl)phthalamic acid Microwave->Product Formation Purification Recrystallization Product->Purification Purification Characterization Characterization (m.p., NMR, IR) Purification->Characterization Analysis

Figure 1: A schematic overview of the microwave-assisted synthesis and subsequent analysis of N-(4-ethylphenyl)phthalamic acid.

Experimental Protocol

This protocol details the solvent-free, microwave-assisted synthesis of N-(4-ethylphenyl)phthalamic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
Phthalic Anhydride≥99%Sigma-Aldrich
4-Ethylaniline≥98%Sigma-Aldrich
EthanolReagent GradeFisher Scientific
Deionized Water-In-house
Equipment
  • Dedicated scientific microwave reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Buchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine phthalic anhydride (1.0 g, 6.75 mmol) and 4-ethylaniline (0.82 g, 6.75 mmol).

  • Microwave Irradiation: Place the sealed reaction vessel into the cavity of the microwave reactor. Irradiate the mixture at 150 W for 3 minutes. The temperature of the reaction mixture should be monitored and maintained around 130-140°C.

  • Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The solid product is then washed with a small amount of cold water to remove any unreacted starting materials. The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C for 4 hours.

Data Presentation: Characterization of N-(4-ethylphenyl)phthalamic Acid

The successful synthesis of N-(4-ethylphenyl)phthalamic acid should be confirmed by a combination of physical and spectroscopic methods.

AnalysisExpected/Typical Result
Melting Point Expected in the range of 160-180°C (based on similar phthalamic acids)
¹H NMR Aromatic protons (phthalic and ethylphenyl moieties), ethyl group protons (quartet and triplet), amide proton (broad singlet), and carboxylic acid proton (broad singlet).
¹³C NMR Carbonyl carbons (amide and carboxylic acid), aromatic carbons, and ethyl group carbons.
IR Spectroscopy Characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H stretches.

Note: As of the time of writing, specific, experimentally verified characterization data for N-(4-ethylphenyl)phthalamic acid is not widely available in the public domain. The provided information is based on expected values derived from the analysis of structurally similar compounds.

Discussion of the Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amine on the anhydride, a classic example of nucleophilic acyl substitution.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening Reactants Phthalic Anhydride + 4-Ethylaniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Intermediate2 Tetrahedral Intermediate Product N-(4-ethylphenyl)phthalamic acid Intermediate2->Product Proton Transfer & Ring Opening

Figure 2: Proposed mechanism for the formation of N-(4-ethylphenyl)phthalamic acid.

The initial step involves the nucleophilic nitrogen of 4-ethylaniline attacking one of the carbonyl carbons of phthalic anhydride. This forms a zwitterionic tetrahedral intermediate. This intermediate then undergoes an intramolecular proton transfer, followed by the opening of the anhydride ring to yield the final phthalamic acid product. The use of microwave irradiation provides the necessary activation energy for this process to occur rapidly and efficiently.

Conclusion

The microwave-assisted synthesis of N-(4-ethylphenyl)phthalamic acid presented here offers a significant improvement over traditional synthetic methods. This solvent-free approach is not only faster and higher-yielding but also aligns with the principles of green chemistry by eliminating the need for volatile organic solvents.[1][2] The detailed protocol and mechanistic insights provide a solid foundation for researchers to efficiently synthesize this and other related N-arylphthalamic acids for applications in drug discovery and materials science.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Preprints.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry.
  • Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline. PubMed.
  • Effect of Microwave Radiation on the Solvent-free Synthesis of Phthaloyl-amino Acids.
  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Rsc.org.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.

Sources

Application Note: High-Purity Recovery of 2-((4-Ethylphenyl)carbamoyl)benzoic Acid Through Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of recrystallization techniques for the purification of 2-((4-Ethylphenyl)carbamoyl)benzoic acid, an N-aryl phthalamic acid derivative of interest in pharmaceutical and materials science research. Due to its dual functionality, containing both a carboxylic acid and an amide group, selecting an appropriate solvent system is critical for effective purification. This document outlines the fundamental principles of recrystallization, strategies for solvent selection, and provides two detailed, field-proven protocols—a single-solvent and a dual-solvent method—designed to yield high-purity crystalline material. Troubleshooting guidance and theoretical explanations are included to empower researchers to adapt and optimize these methods for their specific needs.

Introduction: The Imperative for Purity

2-((4-Ethylphenyl)carbamoyl)benzoic acid is a molecule with significant potential, finding applications as a precursor in the synthesis of complex heterocyclic systems and as a building block for novel polymers. The purity of this starting material is paramount, as even minor impurities can lead to undesirable side reactions, lower yields of the final product, and introduce defects in material structures.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound's molecules can selectively arrange themselves into a crystal lattice, excluding impurities which remain dissolved in the surrounding solution (mother liquor).[4]

This guide provides a robust framework for developing a successful recrystallization protocol for 2-((4-Ethylphenyl)carbamoyl)benzoic acid, focusing on the causal relationships between solvent choice, molecular structure, and purification efficacy.

Foundational Principles: Engineering Crystallization

The success of any recrystallization hinges on the careful selection of a solvent system. The ideal solvent should exhibit specific characteristics dictated by the structure of 2-((4-Ethylphenyl)carbamoyl)benzoic acid.

Molecular Structure and Solubility Considerations

The target molecule possesses a unique combination of polar and non-polar features:

  • Polar Moieties: A carboxylic acid group (-COOH) and a secondary amide linkage (-CONH-). These groups are capable of hydrogen bonding and will interact favorably with polar solvents.

  • Non-Polar Moieties: Two aromatic rings and an ethyl group. These regions contribute to solubility in less polar organic solvents.

This dual nature suggests that a solvent of intermediate polarity or a mixed-solvent system will be most effective. The carboxylic acid's acidity also implies that its solubility will be highly pH-dependent in aqueous systems; deprotonation with a base would form a highly water-soluble carboxylate salt. However, for purification of the neutral acid, organic solvents are generally preferred.

The 7 Steps of a Successful Recrystallization

The recrystallization process can be broken down into a logical sequence of steps, each critical for achieving high purity and yield.

Recrystallization_Workflow A Step 1: Solvent Selection B Step 2: Dissolution in Minimum Hot Solvent A->B Key Decision C Step 3: Decolorization (Optional) B->C If colored D Step 4: Hot Filtration (for insoluble impurities) B->D:n If solids present C->D After charcoal E Step 5: Slow Cooling & Crystallization D->E Clear Filtrate F Step 6: Crystal Isolation (Vacuum Filtration) E->F Crystals Formed G Step 7: Washing & Drying F->G Collect Crystals

Figure 1: A generalized workflow for the recrystallization process. Each step is a critical control point for maximizing purity and yield.

Solvent System Selection & Rationale

The cornerstone of effective recrystallization is the choice of solvent. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[5]

Preliminary Solvent Screening

A preliminary screening with small amounts of the crude solid in various solvents is the most effective starting point. Based on the structure of 2-((4-Ethylphenyl)carbamoyl)benzoic acid, the following solvents are recommended for initial testing.

Solvent ClassExample(s)RationaleExpected Outcome
Protic Polar Ethanol, Water, Acetic AcidCan hydrogen bond with both the carboxylic acid and amide groups. Water is a poor solvent for the non-polar parts.[6]Ethanol or Acetic Acid are strong candidates for single-solvent recrystallization. Water is a potential anti-solvent.
Aprotic Polar Acetone, Ethyl AcetateCan accept hydrogen bonds and dissolve the compound through dipole-dipole interactions.Good candidates for the "good" solvent in a dual-solvent system. May dissolve the compound too well at room temp.
Non-Polar Hexane, TolueneInteract primarily with the aromatic rings and ethyl group. Unlikely to dissolve the polar functional groups.Strong candidates for the "bad" solvent (anti-solvent) in a dual-solvent system.

Table 1: Recommended solvents for screening and the scientific rationale for their selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization with Ethanol

This method is preferred for its simplicity when a suitable single solvent is identified. Ethanol is a strong candidate due to its ability to dissolve a wide range of organic compounds at elevated temperatures and its relatively low boiling point for easy removal.

Methodology:

  • Dissolution: Place the crude 2-((4-Ethylphenyl)carbamoyl)benzoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add a small volume of ethanol (e.g., 5-10 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions (1-2 mL at a time) until the solid completely dissolves at or near the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution upon cooling.[1]

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Expert Tip: Add a small excess of hot solvent (~5-10%) before filtration to prevent premature crystallization in the funnel.[7]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.

Protocol 2: Dual-Solvent Recrystallization with Acetone and Hexane

This technique is highly effective when no single solvent has the ideal solubility profile. It employs a "good" solvent in which the compound is highly soluble (acetone) and a "bad" or "anti-solvent" in which it is poorly soluble (hexane).

Methodology:

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot acetone at its boiling point, with stirring.

  • Addition of Anti-Solvent: While keeping the acetone solution hot, add hexane dropwise with constant swirling. Continue adding hexane until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-clarification: Add a few drops of hot acetone until the solution becomes clear again. This ensures the system is just at the point of saturation.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Ice Bath: Place the flask in an ice-water bath for at least 20-30 minutes to complete the crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the product thoroughly under vacuum.

Solvent_Selection_Logic Start Start: Test Solubility of Crude Solid ColdSol Soluble in Cold Solvent? Start->ColdSol HotSol Insoluble in Hot Solvent? ColdSol->HotSol No BadSolvent Unsuitable Solvent (Too Soluble) ColdSol->BadSolvent Yes GoodSolvent IDEAL SINGLE SOLVENT (Insoluble Cold, Soluble Hot) HotSol->GoodSolvent No VeryBadSolvent Unsuitable Solvent (Insoluble) HotSol->VeryBadSolvent Yes MixedSystem Candidate for Mixed-Solvent System BadSolvent->MixedSystem Consider as 'Good' Solvent for Mixed System VeryBadSolvent->MixedSystem Consider as 'Bad' Solvent for Mixed System Good Use as 'Good' Solvent MixedSystem->Good Bad Use as 'Bad' Solvent (Anti-Solvent) MixedSystem->Bad

Figure 2: Decision-making flowchart for selecting an appropriate recrystallization solvent system.

Troubleshooting Common Recrystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase concentration and re-cool. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. - Switch to a solvent with a lower boiling point.
Crystallization is Too Rapid - The solution is too concentrated. - Cooling is too fast.- Reheat the solution and add a small amount of extra solvent to slightly decrease saturation. - Insulate the flask to ensure a slower cooling rate.
Low Recovery Yield - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization in the ice bath.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated. - Increase the time the solution spends in the ice bath.

Table 2: A guide to troubleshooting common problems encountered during the recrystallization of organic solids.

Conclusion

The purification of 2-((4-Ethylphenyl)carbamoyl)benzoic acid by recrystallization is a highly effective method when approached systematically. By understanding the interplay between the compound's structure and solvent properties, researchers can rationally design a purification protocol. The single-solvent method using ethanol and the dual-solvent method with acetone/hexane provide excellent and robust starting points for optimization. Successful recrystallization relies on patient and careful execution, particularly in using the minimum amount of hot solvent and allowing for slow crystal growth. These protocols, when followed diligently, will enable the consistent production of high-purity material essential for downstream applications.

References

  • Recrystallization I. (n.d.). Columbia University. Retrieved from [Link]

  • Witschonke, C.R. (1954). Freezing point and purity data for some organic compounds. Anal. Chem., 26, 562-4. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 2-(4-Ethylbenzoyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 20). Benzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Taylor, R. P., & Seloyer, J. C. (1962). Phthalic acid products purification. U.S. Patent No. 3,058,997. Washington, DC: U.S. Patent and Trademark Office.
  • Maji, M., et al. (2021). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Available from: [Link]

  • Blackburn, R. A. M. (1977). The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate. Bioorganic Chemistry. Available from: [Link]

  • ResearchGate. (2026, January 18). Solubility and osmotic coefficient of phthalic acid aqueous solutions from isopiestic measurements. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phthalic Acids and Related Impurities. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

  • PMC. (2019, December 24). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phthalimide. Retrieved from [Link]

  • Toland, W. G. (1962). Crystallization of phthalic acids. U.S. Patent No. 2,848,488. Washington, DC: U.S. Patent and Trademark Office.
  • MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Lee, J., et al. (2014). Purification method for iso-phthalic acid. Korean Patent No. KR101144887B1.
  • PMC. (2023, June 29). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

Sources

Application Note: Coordination Chemistry of 2-((4-Ethylphenyl)carbamoyl)benzoic Acid

[1]

Abstract

This guide details the synthesis, characterization, and application of 2-((4-Ethylphenyl)carbamoyl)benzoic acid (also known as N-(4-ethylphenyl)phthalamic acid) as a versatile ligand in coordination chemistry. Unlike simple carboxylates, this ligand offers a dual-donor system (carboxylate oxygen and amide oxygen/nitrogen) capable of forming diverse coordination architectures, from discrete metallocycles to infinite Metal-Organic Frameworks (MOFs). The 4-ethyl substituent introduces specific hydrophobic interactions and steric bulk, influencing crystal packing and solubility profiles critical for biological and luminescent applications.

Ligand Design & Properties

The ligand, 2-((4-Ethylphenyl)carbamoyl)benzoic acid (HL ), is an unsymmetrical phthalamic acid derivative. Its coordination chemistry is governed by the competition between the hard carboxylate donor and the neutral amide donor , as well as the potential for deprotonation of the amide nitrogen under basic conditions.

PropertyDescription
IUPAC Name 2-((4-Ethylphenyl)carbamoyl)benzoic acid
Common Name N-(4-Ethylphenyl)phthalamic acid
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol
Donor Atoms O (Carboxylate), O (Amide), N (Amide - if deprotonated)
pKa (approx) ~3.5 (COOH), ~12 (NH)
Solubility Soluble in DMF, DMSO, Ethanol (hot); Insoluble in Water
Structural Considerations
  • Flexibility: The rotation around the C(aryl)-C(carbonyl) bond allows the ligand to adopt syn or anti conformations, facilitating both chelating and bridging modes.

  • Hydrophobicity: The 4-ethyl group enhances the ligand's lipophilicity, making it suitable for biological membrane penetration studies and creating hydrophobic pores in MOF structures.

Protocol 1: Ligand Synthesis

Objective: Synthesize high-purity HL without cyclization to the corresponding phthalimide.

Materials
  • Phthalic Anhydride (99%)

  • 4-Ethylaniline (99%)

  • Solvent: Glacial Acetic Acid or THF (Tetrahydrofuran)

  • Diethyl Ether (for washing)

Step-by-Step Procedure
  • Preparation: Dissolve Phthalic Anhydride (1.48 g, 10 mmol) in 15 mL of dry THF (or Acetone) in a 50 mL round-bottom flask.

  • Addition: Add 4-Ethylaniline (1.21 g, 10 mmol) dropwise to the stirring solution at room temperature (25°C).

    • Note: Do not heat initially. Heating promotes the formation of the thermodynamic product, N-(4-ethylphenyl)phthalimide (cyclization), which is not the desired ligand.

  • Reaction: Stir the mixture for 2–4 hours. A white precipitate (the phthalamic acid) should form as the reaction proceeds.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the solid with 10 mL of cold diethyl ether to remove unreacted amine or anhydride.

  • Drying: Air dry or dry in a vacuum desiccator.

    • Expected Yield: >85%[1][2]

    • Appearance: White crystalline solid.

Characterization Checkpoint
  • FTIR: Look for the Carboxylic Acid C=O (~1700 cm⁻¹) and Amide I C=O (~1650 cm⁻¹). Absence of the imide doublet (~1770/1710 cm⁻¹) confirms the open-ring structure.

  • ¹H NMR (DMSO-d₆):

    • δ ~13.0 ppm (s, 1H, -COOH )

    • δ ~10.2 ppm (s, 1H, -NH -)

    • δ 1.15 ppm (t, 3H, -CH₃), δ 2.55 ppm (q, 2H, -CH₂-)

Protocol 2: Coordination Chemistry Strategies

The ligand can form two primary types of complexes depending on the synthesis method and pH.

Method A: Discrete Mononuclear Complexes (e.g., Cu, Zn, Ni)

Target: [M(L)₂(H₂O)ₓ]

  • Ligand Solution: Dissolve HL (2 mmol) in 20 mL Ethanol. Add 2 mmol of NaOH or KOH to generate the soluble salt (NaL).

    • Critical: Maintain pH ~7–8. Too high pH (>10) may hydrolyze the amide bond.

  • Metal Solution: Dissolve Metal(II) Acetate or Chloride (1 mmol) in 10 mL distilled water.

  • Mixing: Add the metal solution dropwise to the ligand solution with stirring.

  • Crystallization: Stir for 1 hour, then allow the filtrate to evaporate slowly at room temperature.

    • Result: Colored crystals (Green for Cu, Colorless/White for Zn) usually form within 2–5 days.

Method B: Coordination Polymers / MOFs (Solvothermal)

Target: [M(L)]ₙ (Infinite networks)

  • Mixture: Combine HL (1 mmol) and Metal(II) Nitrate (1 mmol) in a Teflon-lined autoclave.

  • Solvent System: Add 10 mL of DMF/Ethanol (1:1 v/v).

  • Heating: Seal and heat at 100°C for 24–48 hours.

  • Cooling: Cool slowly (5°C/hour) to room temperature to promote single-crystal growth.

    • Mechanism:[3][4][5] High temperature and pressure often facilitate ligand bridging modes (e.g., μ₂-carboxylate bridging) leading to 1D chains or 2D sheets.

Experimental Workflow Diagram

GStartStart: Raw MaterialsSynthesisLigand Synthesis(Phthalic Anhydride + 4-Ethylaniline)Solvent: THF, RTStart->SynthesisCheckQC Check: FTIR/NMRConfirm Open Ring (Acid/Amide)Synthesis->CheckBranchSelect Coordination StrategyCheck->BranchMethodAMethod A: Discrete Complex(Ethanol/Water, pH 7-8)Target: Bio-active MoleculesBranch->MethodARoom TempMethodBMethod B: Solvothermal MOF(DMF, 100°C)Target: Luminescent MaterialsBranch->MethodBHigh Temp/PressureCharCharacterization(SC-XRD, TGA, PL)MethodA->CharMethodB->CharEndFinal ApplicationChar->End

Figure 1: Strategic workflow for synthesizing and utilizing the 2-((4-Ethylphenyl)carbamoyl)benzoic acid ligand.

Applications & Mechanisms

A. Biological Activity (Antimicrobial)

Phthalamic acid derivatives are known pharmacophores.[3] The coordination of the ligand to transition metals (Cu²⁺, Ni²⁺) often enhances biological activity via the Overtone's Concept and Tweedy's Chelation Theory .

  • Mechanism: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the central metal atom (aided further by the 4-ethyl group), facilitating permeation through the lipid layers of bacterial membranes.

  • Protocol: Test synthesized complexes against S. aureus and E. coli using the Agar Well Diffusion method.

B. Luminescence (d¹⁰ Metal Complexes)

Zn(II) and Cd(II) complexes of this ligand exhibit strong fluorescence due to Ligand-to-Metal Charge Transfer (LMCT) .

  • Mechanism: The rigid aromatic backbone of the phthalic core, combined with the electron-donating ethyl group, facilitates π-π* transitions. Coordination to d¹⁰ metals prevents energy loss via thermal vibration (enhancing rigidity), leading to high quantum yields.

  • Application: Potential use as blue-light emitting materials in OLEDs or fluorescent sensors.

Troubleshooting Guide

IssueProbable CauseSolution
Product is N-(4-ethylphenyl)phthalimide Reaction temperature too high or prolonged reflux.Perform synthesis at room temperature. Avoid dehydrating agents (e.g., Ac₂O).
Low Yield of Complex pH is too low (ligand not deprotonated).Adjust pH to ~7.5 using dilute NaOH or Et₃N.
Precipitate is Amorphous Rapid mixing of metal and ligand.Use slow evaporation or layering techniques (diffusion) for crystallization.
Ligand Hydrolysis pH > 10 during complexation.The amide bond is base-sensitive. Keep pH < 9.[6]

References

  • General Synthesis of Phthalamic Acids

    • Pawar, T. B., et al. "Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids."[7] Journal of Chemical, Biological and Physical Sciences, vol. 7, no. 1, 2017, pp. 185-196.[7] Link

  • Coordination Chemistry of Phthalamic Acids

    • Zurowska, B., et al. "Cu(II) complexes with N-substituted phthalamic acids." Journal of Molecular Structure, vol. 1040, 2013, pp. 193-200. (Foundational reference for Cu-phthalamate coordination modes).

  • Biological Activity of Amide Ligands

    • Smajlagic, A., et al. "Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide."[6] Journal of Medicinal Organic Chemistry, vol. 5, no. 4, 2022. Link

  • PubChem Compound Summary

    • "2-(4-Ethylbenzoyl)benzoic acid" (Related Structure/Synonyms). PubChem, National Library of Medicine. Link(Note: Use carefully to distinguish amide vs ketone forms).

Application Note: Controlled Solid-Phase Synthesis of Phthalamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phthalamic acid derivatives are critical pharmacophores in drug discovery, serving as precursors to phthalimides (e.g., thalidomide analogs) and acting as standalone anti-inflammatory and immunomodulatory agents. However, their synthesis on solid support presents a specific chemical challenge: spontaneous cyclodehydration .

Under standard solid-phase peptide synthesis (SPPS) cleavage conditions (e.g., 95% TFA), phthalamic acids rapidly cyclize to form phthalimides (isoindoline-1,3-diones). This guide details a controlled protocol using 2-Chlorotrityl Chloride (2-CTC) resin and a mild cleavage strategy to isolate the open-chain phthalamic acid with >95% fidelity, preventing unwanted imidization.

Strategic Planning & Resin Selection

The Chemoselectivity Challenge

The core difficulty lies in the equilibrium between the phthalamic acid (open) and the phthalimide (closed).

  • Target:

    
     (Phthalamic Acid)
    
  • Side Product:

    
     (Phthalimide) + 
    
    
    
Resin Choice: The 2-CTC Advantage

Standard Wang or Rink Amide resins require high concentrations of Trifluoroacetic Acid (TFA) for cleavage. This acidic environment catalyzes the dehydration of the carboxylic acid and amide moieties, driving the reaction toward the thermodynamically stable phthalimide.

Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin [1][2]

  • Mechanism: The bulky trityl linker forms a hyper-acid-labile ester with the C-terminus (or allows amine attachment via

    
     substitution).
    
  • Benefit: Cleavage occurs at extremely mild conditions (1% TFA or AcOH/TFE), preserving the phthalamic acid integrity.

Workflow Logic

SPS_Workflow Resin 2-CTC Resin (Cl-Trt-PS) Loading Amine Loading (S_N1 Reaction) Resin->Loading DIPEA, DCM Coupling Phthaloylation (Phthalic Anhydride) Loading->Coupling R-NH-Trt-PS Cleavage Mild Cleavage (1% TFA/DCM) Coupling->Cleavage Resin-Bound Phthalamic Acid Product Phthalamic Acid (Open Chain) Cleavage->Product Controlled Conditions Imide Phthalimide (Cyclized Side Product) Cleavage->Imide High Acid/Heat (AVOID)

Figure 1: Strategic workflow for preventing cyclization. The green path highlights the mild cleavage required to maintain the open-chain structure.

Detailed Protocol

Materials Required[2][3][4][5][6][7][8][9][10]
  • Resin: 2-Chlorotrityl Chloride resin (100–200 mesh, loading ~1.0–1.6 mmol/g).

  • Reagents: Phthalic Anhydride, Primary Amine (

    
    ), N,N-Diisopropylethylamine (DIPEA).
    
  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Hexafluoroisopropanol (HFIP) or Trifluoroacetic Acid (TFA).

Step 1: Resin Loading (Amine Attachment)

Direct attachment of the amine to the trityl linker is preferred over coupling an amino acid, unless the target is a peptidyl-phthalamic acid.

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reactor. Swell in dry DCM (10 mL) for 20 min. Drain.

  • Loading Solution: Dissolve the primary amine (2.0 equiv relative to resin loading) and DIPEA (4.0 equiv) in dry DCM (10 mL).

    • Note: DCM is critical here. DMF promotes hydrolysis of the trityl chloride.

  • Reaction: Add solution to resin. Shake gently at room temperature for 2 hours.

  • Capping: Add methanol (1 mL) to the reaction mixture and shake for 15 min to cap unreacted trityl chlorides.

  • Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Phthaloylation (Anhydride Ring Opening)

This step converts the immobilized amine into the resin-bound phthalamic acid.

  • Preparation: Dissolve Phthalic Anhydride (5.0 equiv) and DIPEA (5.0 equiv) in DMF.

    • Chemistry: DIPEA acts as a base to deprotonate the amine, enhancing nucleophilicity, and buffers the generated carboxylic acid.

  • Coupling: Add to the resin. Shake at room temperature for 2–4 hours.

    • Validation (Kaiser Test): Take a few resin beads. A negative Kaiser test (yellow/colorless) indicates complete consumption of the amine. If blue, repeat coupling.

  • Washing: Wash thoroughly with DMF (5x) and DCM (5x) to remove excess anhydride.

Step 3: Controlled Cleavage (The Critical Control Point)

WARNING: Do not use 95% TFA. This will cause immediate cyclization to the phthalimide.

Option A: Ultra-Mild (Recommended)

  • Prepare 20% Hexafluoroisopropanol (HFIP) in DCM .

  • Add to resin and shake for 30 minutes.

  • Filter and collect the filtrate.[2]

  • Repeat twice. Combine filtrates.

Option B: Dilute Acid

  • Prepare 1% TFA in DCM .

  • Add to resin and shake for 2 x 10 minutes.

  • Immediate Quench: Collect filtrate into a flask containing pyridine or toluene to buffer the acidity immediately during evaporation.

Step 4: Isolation
  • Concentrate the filtrate under reduced pressure (Rotavap) at <30°C . High heat promotes cyclization.

  • Precipitate in cold diethyl ether or purify via preparatory HPLC (using a neutral or slightly basic mobile phase if stable).

Characterization & Validation

To ensure the product is the Phthalamic Acid and not the Phthalimide , use the following diagnostic markers:

FeaturePhthalamic Acid (Target)Phthalimide (Impurity)
Mass Spectrometry (LCMS)


(Loss of

)
1H NMR (DMSO-d6) COOH proton: Broad singlet ~12–13 ppm.Amide NH: Doublet/Singlet ~8–9 ppm.COOH/NH: Absent.Aromatic symmetry often increases.
IR Spectroscopy Broad OH: 2500–3300 cm⁻¹.Amide I/II: Distinct bands.Imide Carbonyls: Sharp doublet ~1710 & 1770 cm⁻¹.
Self-Validating System Check
  • Pre-Cleavage: Perform a mini-cleavage on 5 mg of resin using the protocol above.

  • Analysis: Inject on LCMS.

  • Criteria: If the

    
     peak exceeds 5% of the total area, reduce cleavage time or switch to HFIP/DCM.
    

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the competing pathways. Understanding this causality is essential for troubleshooting.

Mechanism cluster_conditions Cleavage Conditions Amine Resin-Bound Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride Phthalic Anhydride (Electrophile) Anhydride->Intermediate AcidForm Phthalamic Acid (Kinetic Product) Intermediate->AcidForm Ring Opening ImideForm Phthalimide (Thermodynamic Product) AcidForm->ImideForm Acid Catalysis + Heat (-H2O)

Figure 2: Mechanistic divergence. The phthalamic acid is the kinetic product of ring opening. Acid catalysis (during cleavage) drives the thermodynamic equilibrium toward the imide.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete amine loading or hydrolysis of Trityl-Cl.Ensure DCM is strictly anhydrous. Avoid DMF in loading step.
High Phthalimide Content Cleavage acid too strong or Rotavap bath too hot.Switch to 20% HFIP/DCM. Keep evaporation temp <30°C.
Blue Kaiser Test after Coupling Steric hindrance of the amine.Double coupling time; add catalytic DMAP (0.1 equiv).

References

  • Barlos, K., et al. (1989). "2-Chlorotrityl chloride resin: Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.

  • Organic Chemistry Portal. "Phthalimides: Synthesis and Protection Groups."

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5] Chemical Reviews. (Discusses Trityl linker stability).

  • Cros, E., et al. (2004).[6] "Solid-phase synthesis of N-substituted phthalimides via a cleavage/cyclization strategy." Tetrahedron Letters. (Provides context on the intentional cyclization, validating the need for mild conditions to avoid it).

Sources

Application Notes & Protocols: 2-((4-Ethylphenyl)carbamoyl)benzoic Acid in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of a Low-Molecular-Weight Gelator

In the landscape of supramolecular chemistry, the design of small molecules capable of spontaneous self-assembly into ordered, macroscopic structures represents a pinnacle of molecular engineering. These low-molecular-weight gelators (LMWGs) are the fundamental building blocks for creating "smart" materials, such as supramolecular gels, which are held together by a network of non-covalent interactions.[1][2] Unlike covalently cross-linked polymers, these materials often exhibit stimuli-responsive behaviors, allowing for reversible transitions between a solid-like gel state and a liquid-like sol state.[2]

This guide focuses on 2-((4-Ethylphenyl)carbamoyl)benzoic acid , a prototypical LMWG. Its structure is deceptively simple yet exquisitely functional for supramolecular assembly. It comprises three key motifs:

  • A carboxylic acid group , a powerful hydrogen-bond donor and acceptor.

  • An amide linkage , which provides a rigid, planar structure and additional hydrogen-bonding sites.

  • A hydrophobic ethylphenyl tail , which promotes aggregation through van der Waals forces and π-π stacking interactions.

The interplay of these functionalities—directional hydrogen bonding, aromatic stacking, and hydrophobic effects—drives the self-assembly of individual molecules into one-dimensional fibrillar structures.[3][4] These fibers subsequently entangle to form a three-dimensional network that immobilizes solvent molecules, resulting in the formation of a supramolecular gel.[5] This document provides detailed protocols for the synthesis of this compound and its application in forming and characterizing stimuli-responsive supramolecular materials, with a focus on the causality behind each experimental step.

Part 1: Synthesis of 2-((4-Ethylphenyl)carbamoyl)benzoic Acid

The synthesis is a straightforward and efficient nucleophilic acyl substitution, where the amine group of 4-ethylaniline attacks a carbonyl carbon of phthalic anhydride, leading to the opening of the anhydride ring.[6][7]

Reaction Scheme & Physicochemical Data

The reaction proceeds as follows: Phthalic Anhydride + 4-Ethylaniline → 2-((4-Ethylphenyl)carbamoyl)benzoic acid.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
Phthalic AnhydrideC₈H₄O₃148.11131White solid
4-EthylanilineC₈H₁₁N121.18-5Colorless liquid
2-((4-Ethylphenyl)carbamoyl)benzoic acidC₁₇H₁₇NO₃283.32(Predicted) 170-180White/off-white solid
Protocol for Synthesis

Materials:

  • Phthalic anhydride (1.48 g, 10 mmol, 1.0 eq)

  • 4-Ethylaniline (1.21 g, 1.25 mL, 10 mmol, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF), 30 mL

  • Deionized Water, cold, 100 mL

  • Diethyl ether (for washing)

  • 100 mL Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.48 g of phthalic anhydride in 30 mL of anhydrous THF. Stir using a magnetic stir bar until the solid is fully dissolved.

    • Scientist's Note: THF is chosen as the solvent due to its ability to dissolve both the polar anhydride and the relatively nonpolar aniline derivative, creating a homogenous reaction environment.

  • Nucleophilic Addition: While stirring, slowly add 1.25 mL of 4-ethylaniline to the solution dropwise at room temperature.

  • Reaction: Attach the reflux condenser and heat the mixture in a water bath to a gentle reflux (~60-65°C) for one hour.

    • Scientist's Note: Heating provides the necessary activation energy for the reaction. One hour is typically sufficient for the reaction to proceed to completion.

  • Precipitation: After one hour, remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water. A white precipitate of the product will form immediately.

    • Scientist's Note: The product is an organic acid with limited solubility in water. Pouring the reaction mixture into water causes it to precipitate out, effectively separating it from the water-miscible THF solvent and any unreacted starting materials.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid on the filter paper with a small amount of cold diethyl ether to remove any residual unreacted 4-ethylaniline.

  • Drying: Dry the purified solid product in a vacuum oven at 50°C to a constant weight. The expected outcome is a white or off-white crystalline solid.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process PA Phthalic Anhydride Dissolve 1. Dissolve PA in THF PA->Dissolve EA 4-Ethylaniline Add 2. Add EA EA->Add Dissolve->Add Reflux 3. Reflux (1 hr) Add->Reflux Precipitate 4. Precipitate in Cold Water Reflux->Precipitate Filter 5. Vacuum Filter & Wash Precipitate->Filter Dry 6. Dry Filter->Dry Product Final Product: 2-((4-Ethylphenyl)carbamoyl) benzoic acid Dry->Product

Caption: Synthesis workflow for 2-((4-Ethylphenyl)carbamoyl)benzoic acid.

Part 2: Application in Supramolecular Gel Formation

The synthesized LMWG can effectively structure organic solvents to form stable organogels. The process relies on a delicate balance of intermolecular forces that drive the self-assembly into a solvent-trapping network.

Mechanism of Supramolecular Assembly

The formation of the gel network is primarily driven by three non-covalent interactions:

  • Carboxylic Acid Dimerization: Two carboxylic acid groups form a highly stable, eight-membered ring via dual hydrogen bonds (an R²₂(8) synthon).[8] This is a primary interaction that links molecules end-to-end.

  • Amide-Based Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to further chain extension and cross-linking.[9][10]

  • Aromatic & Hydrophobic Interactions: The phenyl rings engage in π-π stacking, and the ethyl groups provide van der Waals interactions, which promote the lateral association of the primary hydrogen-bonded fibers into thicker bundles.[3][11]

Caption: Key non-covalent interactions driving self-assembly.

Protocol for Supramolecular Gel Preparation

Materials:

  • 2-((4-Ethylphenyl)carbamoyl)benzoic acid (LMWG)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), Toluene, or a mixture)

  • Glass vial with a screw cap (e.g., 4 mL)

  • Heat gun or heating block

  • Vortex mixer

Procedure:

  • Preparation: Weigh a specific amount of the LMWG into a glass vial. For initial screening, a concentration of 1-2% w/v (10-20 mg/mL) is a good starting point.

  • Solvation: Add the desired volume of solvent to the vial.

  • Dissolution (Sol State): Securely cap the vial and heat it gently using a heat gun or heating block while vortexing intermittently. Continue until the solid is completely dissolved, forming a clear, isotropic solution (the 'sol' state).

    • Scientist's Note: The thermal energy is required to overcome the intermolecular interactions and fully solvate the gelator molecules.

  • Gelation (Gel State): Place the vial on a benchtop at room temperature and allow it to cool undisturbed. The self-assembly process will occur as the solution cools, leading to the formation of a fibrillar network.

  • Confirmation: After cooling for 20-30 minutes, confirm gel formation by inverting the vial. A stable gel will not flow under its own weight.[5] This is known as the "inversion test."

Part 3: Characterization of Supramolecular Gels

Characterizing the gel provides insight into its structure, stability, and mechanical properties.

Spectroscopic Analysis (FT-IR)

FT-IR spectroscopy is a powerful tool to probe the hydrogen bonding interactions that are crucial for gelation.[3][12] By comparing the spectrum of the gelator in its dissolved (sol) state or solid powder form with its gel state, one can identify the functional groups involved in the assembly.

Protocol:

  • Prepare a sample of the dried LMWG powder (e.g., as a KBr pellet).

  • Prepare a gel sample directly on an FT-IR crystal (e.g., ATR accessory) or as a thin film between salt plates.

  • Acquire the spectra over a range of 4000-600 cm⁻¹.

  • Analysis: Pay close attention to the stretching frequencies of the O-H (from the carboxylic acid, ~3000 cm⁻¹), N-H (from the amide, ~3300 cm⁻¹), and C=O groups (acid and amide, ~1650-1750 cm⁻¹). A shift of these peaks to lower wavenumbers in the gel state compared to a dilute solution indicates their participation in hydrogen bonding.[13]

Table 2: Typical FT-IR Peak Shifts upon Gelation

Functional GroupTypical Wavenumber (cm⁻¹, non-H-bonded)Expected Shift in Gel StateRationale
Carboxyl O-H~3500 (sharp, in dilute solution)Broadening and shift to ~2500-3300Strong intermolecular H-bonding in dimer
Amide N-H~3400Shift to ~3250-3300Participation in intermolecular H-bonding
Amide C=O~1680Shift to ~1650H-bond accepting weakens the C=O bond
Carboxyl C=O~1720Shift to ~1700H-bonding in the carboxylic acid dimer
Rheological Analysis

Rheology provides quantitative data on the mechanical properties of the gel.[13][14] Oscillatory rheology is used to measure the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component.

Protocol:

  • Prepare a gel sample of sufficient volume for the rheometer geometry (e.g., parallel plate).

  • Carefully load the sample onto the rheometer, ensuring no air bubbles are trapped.

  • Strain Sweep: First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep within the LVER (at a fixed, low strain, e.g., 0.1%).

  • Analysis: For a true gel, the storage modulus (G') should be significantly higher (typically at least one order of magnitude) than the loss modulus (G''), and both moduli should show little dependence on frequency across the tested range.[9][15]

Table 3: Representative Rheological Data for a Supramolecular Gel

ParameterTypical ValueInterpretation
Storage Modulus (G')1,000 - 10,000 PaIndicates a predominantly elastic, solid-like material.[13]
Loss Modulus (G'')100 - 1,000 PaRepresents the energy dissipated as heat (viscous component).
G' / G'' Ratio> 10Confirms the formation of a stable gel network.
Critical Strain (γ₀)1-10%The point at which the gel structure begins to break down.

Part 4: Application as a pH-Responsive Material

The presence of the carboxylic acid group makes the supramolecular assembly sensitive to pH. This property can be harnessed to create materials that undergo a gel-to-sol transition in response to a chemical stimulus.[1][16]

Mechanism of pH-Responsiveness

In a basic environment, the carboxylic acid proton is abstracted, forming a carboxylate anion (-COO⁻). The resulting electrostatic repulsion between the negatively charged carboxylate groups disrupts the critical hydrogen-bonding network required for self-assembly.[17] This leads to the disassembly of the fibers and the collapse of the 3D network, causing a transition from a gel to a solution (sol). This process is often reversible upon re-acidification.

G cluster_gel Gel State (Low pH) cluster_sol Sol State (High pH) Gel Assembled Fibrillar Network (H-Bonding Dominates) Sol Dissolved Molecules (Electrostatic Repulsion) Gel->Sol + OH⁻ (Deprotonation) Sol->Gel + H⁺ (Protonation)

Caption: Reversible pH-triggered gel-sol transition mechanism.

Protocol for Demonstrating pH-Responsiveness

Materials:

  • Pre-formed gel of 2-((4-Ethylphenyl)carbamoyl)benzoic acid in a vial.

  • Base solution (e.g., 1 M triethylamine in the same solvent).

  • Acid solution (e.g., 1 M trifluoroacetic acid in the same solvent).

Procedure:

  • Gel-to-Sol Transition: To the stable gel, add a few drops of the base solution.

  • Gently agitate the vial. Observe the breakdown of the gel structure and the formation of a free-flowing solution (sol). This transition should occur within minutes.

    • Scientist's Note: The deprotonation of the carboxylic acid is a rapid acid-base reaction. The disassembly of the network follows, leading to the macroscopic phase change.

  • Sol-to-Gel Transition (Reversibility): To the resulting solution, add the acid solution dropwise until the solution is neutralized and then slightly acidic.

  • Allow the vial to stand at room temperature. Observe the reformation of the gel as the protonated LMWG molecules re-assemble.

This stimuli-responsive behavior opens avenues for applications in areas such as controlled drug delivery, where a change in the physiological pH could trigger the release of an encapsulated therapeutic agent.[17][18]

References

  • Evaluation of Supramolecular Gel Properties and Its Application in Drilling Fluid Plugging. (2023). Energies. [Link]

  • Spiers Memorial Lecture: Recent advances (and challenges) in supramolecular gels. (2015). Faraday Discussions. [Link]

  • Supramolecular Arrangement and Rheological Properties of Bisamide Gels. (2023). Langmuir. [Link]

  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. (2017). Journal of Chemical, Biological and Physical Sciences. [Link]

  • Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. (2023). Biomacromolecules. [Link]

  • pH and cation-responsive supramolecular gels formed by cyclodextrin amines in DMSO. (2012). Chemical Communications. [Link]

  • Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides. (2015). Farmacia. [Link]

  • Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. (2022). ACS Central Science. [Link]

  • Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. (2020). Molecules. [Link]

  • On the Importance of H-Bonding Interactions in the Enclathration of Boric Acids in Na(I) Polymers: Experimental and Theoretical Studies. (2023). Molecules. [Link]

  • pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (2023). Gels. [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (2023). Journal of Organic & Inorganic Chemistry. [Link]

  • Exceptionally small supramolecular hydrogelators based on aromatic–aromatic interactions. (2011). Chemical Communications. [Link]

  • pH-Responsive Gelation in Metallo-Supramolecular Polymers Based on the Protic Pyridinedicarboxamide Ligand. (2022). Chemistry of Materials. [Link]

  • Advanced Methods for the Characterization of Supramolecular Hydrogels. (2021). Gels. [Link]

  • Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. (2021). Chemical Reviews. [Link]

  • A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. (2012). Acta Chimica Slovenica. [Link]

  • Self-assembled pH-responsive supramolecular hydrogel for hydrophobic drug delivery. (2018). RSC Advances. [Link]

  • Reinforcement of phenylalanine-based supramolecular hydrogels by hybridizing poly(N-isopropylacrylamide) nanogels. (2014). Soft Matter. [Link]

  • Polymorphism in benzene-1,3,5-tricarboxamide supramolecular assemblies in water. (2018). Journal of the American Chemical Society. [Link]

  • Tuning Rheological Behaviors of Supramolecular Aqueous Gels via Charge Transfer Interactions. (2021). Langmuir. [Link]

  • Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. (2017). Biopolymers. [Link]

  • Supramolecular Assembly of pH-Sensitive Triphenylene Derived π-Gelators and Their Application as Molecular Template for the Preparation of Silica Nanotubes. (2016). Gels. [Link]

  • Stimuli-Responsive Supramolecular Hydrogels and Their Applications in Regenerative Medicine. (2017). Gels. [Link]

  • EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (2000).
  • Rheology of Gels and Yielding Liquids. (2023). Lubricants. [Link]

  • Advanced Methods for the Characterization of Supramolecular Hydrogels. (2021). Gels. [Link]

  • Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. (2023). Biomacromolecules. [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). Molecules. [Link]

  • Supramolecular Gels. (n.d.). DAV University. [Link]

  • Hydrogen-Bonding versus van der Waals Interactions in Self-Assembled Mono layers of Substituted Isophthalic Acids. (2014). The Journal of Physical Chemistry C. [Link]

Sources

Procedure for converting N-(4-ethylphenyl)phthalamic acid to N-(4-ethylphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclodehydration of N-(4-ethylphenyl)phthalamic Acid

Abstract

This guide details the synthetic conversion of N-(4-ethylphenyl)phthalamic acid to N-(4-ethylphenyl)phthalimide via cyclodehydration. Phthalimide moieties are critical pharmacophores in drug discovery, exhibiting anti-inflammatory, anticonvulsant, and immunomodulatory properties. This note provides two validated protocols: Method A (Chemical Dehydration) for high-purity laboratory scale synthesis, and Method B (Azeotropic Thermal Dehydration) for scalable, solvent-recyclable processing.

Part 1: Chemical Context & Mechanism[1][2][3]

The conversion involves the intramolecular nucleophilic attack of an amide nitrogen onto a carboxylic acid (or its activated derivative), followed by the elimination of water. The starting material, N-(4-ethylphenyl)phthalamic acid, exists in equilibrium with the open-chain amide and the hydrolyzed starting materials (phthalic anhydride and 4-ethylaniline) under certain conditions. Driving this equilibrium toward the cyclic imide requires the irreversible removal of water.

Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate.[1][2] In chemical dehydration (Method A), acetic anhydride converts the carboxylic acid into a mixed anhydride, increasing its electrophilicity. Sodium acetate acts as a base catalyst, facilitating the deprotonation of the nitrogen and the elimination of acetate/water.

ReactionMechanism Figure 1: Mechanistic pathway of chemical cyclodehydration using Acetic Anhydride. Start N-(4-ethylphenyl) phthalamic acid Act Mixed Anhydride Activation Start->Act + Ac2O (Activation) Tetra Tetrahedral Intermediate Act->Tetra Intramolecular N-Attack Prod N-(4-ethylphenyl) phthalimide Tetra->Prod - AcOH (Elimination) Byprod H2O / AcOH Tetra->Byprod

Part 2: Experimental Protocols

Method A: Chemical Dehydration (Acetic Anhydride/NaOAc)

Best for: Small scale (<10g), high purity requirements, and rapid synthesis.

Reagents:

  • N-(4-ethylphenyl)phthalamic acid (1.0 equiv)

  • Acetic Anhydride (

    
    ) (3.0 - 5.0 equiv)
    
  • Sodium Acetate (NaOAc), anhydrous (0.5 equiv)

  • Solvent: Glacial Acetic Acid (optional, if slurry is too thick)

Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add N-(4-ethylphenyl)phthalamic acid (e.g., 10 mmol, ~2.69 g) and anhydrous NaOAc (5 mmol, ~0.41 g) to the flask.

  • Activation: Add Acetic Anhydride (30-50 mmol, ~3-5 mL). Note: If the mixture is not stirrable, add 5-10 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 120-130°C) for 1–2 hours.

    • Observation: The suspension should clear to a homogeneous solution as the imide forms, potentially precipitating out later upon cooling.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • Why: This hydrolyzes excess acetic anhydride and precipitates the hydrophobic phthalimide product.

  • Isolation: Filter the white precipitate using a Buchner funnel. Wash copiously with water (3 x 20 mL) to remove all traces of acetic acid.

  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Method B: Thermal Azeotropic Dehydration (Dean-Stark)

Best for: Scale-up (>10g), acid-sensitive substrates, or "Green" processing.

Reagents:

  • N-(4-ethylphenyl)phthalamic acid (1.0 equiv)

  • Solvent: Toluene or Xylene (10-15 volumes)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 equiv) - Optional but recommended for speed.

Protocol:

  • Setup: Equip an RBF with a Dean-Stark trap and a reflux condenser.

  • Charging: Suspend the phthalamic acid in Toluene. Add catalytic p-TSA.

  • Reaction: Heat to vigorous reflux. Ensure the solvent is condensing and returning via the trap.

  • Monitoring: Monitor the water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (theoretical: 180 µL H₂O per 10 mmol).

  • Work-up: Cool to room temperature. The product may crystallize directly from Toluene.

    • If solid forms: Filter and wash with cold toluene/hexanes.

    • If soluble: Wash the organic layer with saturated

      
       (to remove p-TSA), dry over 
      
      
      
      , and evaporate solvent.

Part 3: Quality Control & Characterization

Validation of the imide ring closure is confirmed by the disappearance of the N-H / O-H stretches of the acid/amide and the appearance of the characteristic imide carbonyl doublet in IR.

Table 1: Key Characterization Data

TechniqueParameterExpected Signal (N-(4-ethylphenyl)phthalimide)
IR Spectroscopy Carbonyl (

)
Doublet: ~1710 cm⁻¹ (sym) and ~1770 cm⁻¹ (asym). Diagnostic for cyclic imides.[3][4][5]

H NMR
Ethyl GroupTriplet (~1.25 ppm, 3H), Quartet (~2.70 ppm, 2H).

H NMR
Phthalimide ArMultiplet (~7.8–8.0 ppm, 4H, AA'BB' pattern of phthaloyl ring).

H NMR
N-Aryl RingTwo Doublets (~7.3–7.5 ppm, 4H) indicating para-substitution.
Physical AppearanceWhite to off-white crystalline solid.
Physical Melting Point~150–180°C (Dependent on purity/polymorph; verify against standard).
Workflow Decision Matrix

Workflow Figure 2: Decision matrix for selecting the optimal cyclization protocol. Start Start: N-(4-ethylphenyl) phthalamic acid Decision Scale & Constraints? Start->Decision MethodA Method A: Chemical (Ac2O / NaOAc) Decision->MethodA Small Scale / High Purity MethodB Method B: Thermal (Dean-Stark / Toluene) Decision->MethodB Large Scale / Acid Sensitive QC QC: IR (1710/1770 cm-1) NMR Check MethodA->QC MethodB->QC

Part 4: Troubleshooting & Optimization

  • Incomplete Cyclization:

    • Symptom:[6] IR shows broad peak at 3200-3400 cm⁻¹ (OH/NH) or NMR shows amide proton.

    • Fix: Increase reaction time or add more Acetic Anhydride. For Method B, ensure water is actually being removed (insulate the Dean-Stark trap).

  • Hydrolysis (Reverse Reaction):

    • Symptom:[6] Presence of phthalic acid or anhydride in product.[7][1][3][4][6][8][9]

    • Cause: Quenching Method A with water while the mixture is still hot.

    • Fix: Ensure the reaction mixture is cooled to <60°C before adding water.

  • Coloration (Yellowing):

    • Cause: Oxidation of the aniline moiety or trace impurities.

    • Fix: Recrystallize from Ethanol with a small amount of activated charcoal.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for N-arylphthalimide synthesis).
  • Perry, R. J., & Parveen, Z. (2001). The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. Journal of Organic Chemistry. Link (Detailed mechanistic insight into the Ac2O/AcOH cyclization).

  • Bhanage, B. M., et al. (2015). Palladium-catalyzed carbonylation for the synthesis of N-substituted phthalimides.[10][11][12] National Institutes of Health (PMC). Link (Context on modern/green synthesis variants).

  • ChemicalBook. (2024). N-Phenylphthalimide Properties and Melting Point Data. Link (Used for analog comparison of physical properties).

Sources

Application Note: Sustainable Catalysis and Solvent-Free Methodologies for Anilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Anilic acids (specifically


-aryl-carbamoylcarboxylic acids) are critical pharmacophores and intermediates in the synthesis of cyclic imides, isoimides, and biologically active heterocycles. Traditionally, their synthesis involved refluxing cyclic anhydrides with anilines in volatile organic solvents (benzene, toluene, DCM), often requiring recrystallization that generated significant waste.

This guide details green chemistry approaches that prioritize Atom Economy (AE) and E-Factor reduction. We focus on the ring-opening reaction of cyclic anhydrides (e.g., phthalic, maleic, succinic) with aromatic amines. Unlike the subsequent cyclization to imides (which releases water), the formation of anilic acids is an addition reaction , theoretically offering 100% Atom Economy .

The Green Advantage
MetricTraditional Route (Solvent Reflux)Green Route (Mechanochemical/Aqueous)
Atom Economy <70% (due to solvent/workup losses)~100% (Additive reaction)
E-Factor High (Solvent waste)Near Zero (Solvent-free or Water-only)
Energy High (Reflux/Heating)Low (Ambient Temperature)
Safety Flammability/Toxicity risksNon-toxic/Non-flammable

Reaction Mechanism & Control

To synthesize the anilic acid rather than the imide, kinetic control is essential. The nucleophilic attack of the aniline nitrogen on the anhydride carbonyl is rapid and exothermic.

  • Target Product: Anilic Acid (Open chain). Favored at lower temperatures (

    
    C) and neutral conditions.
    
  • Over-Reaction Product: Cyclic Imide. Favored at high temperatures (

    
    C) or in the presence of dehydrating agents (e.g., acetic anhydride).
    
Pathway Visualization (DOT)

ReactionPathway Reactants Cyclic Anhydride + Aniline TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack AnilicAcid ANILIC ACID (Target: Open Chain) TS->AnilicAcid Ring Opening (Fast, Exothermic) Imide Cyclic Imide (Over-Reaction) AnilicAcid->Imide Dehydration (Heat/Acid Catalyst) Water H2O (Byproduct) AnilicAcid->Water Elimination

Figure 1: Reaction pathway distinguishing the kinetic anilic acid product from the thermodynamic imide product.

Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis (Grinding)

Best for: Rapid screening, high-melting solids, and maximizing Atom Economy.

Principle: Mechanical energy disrupts the crystal lattice, increasing surface contact between the solid anhydride and the liquid/solid amine, initiating the reaction without bulk solvent.

Materials:

  • Phthalic Anhydride (10 mmol, 1.48 g)

  • Aniline (10 mmol, 0.93 g)

  • Equipment: Agate Mortar and Pestle (or Ball Mill for scale-up)

Step-by-Step:

  • Preparation: Place 10 mmol of Phthalic Anhydride in the mortar. Grind briefly to ensure a fine powder.

  • Addition: Add 10 mmol of Aniline dropwise (if liquid) or as a powder (if substituted) directly onto the anhydride.

  • Reaction: Grind the mixture vigorously.

    • Observation: The mixture will likely become a paste or semi-solid "melt" due to the formation of a eutectic mixture and the exothermicity of the reaction.

    • Duration: Grind for 10–15 minutes until the mixture solidifies into a dry, crystalline powder.

  • Workup: The resulting solid is often analytically pure.

    • Optional Purification: Wash with cold ethanol (1-2 mL) to remove unreacted traces, though this lowers the green metric slightly.

  • Drying: Air dry or vacuum dry at 40°C.

Validation:

  • Yield: Typically 95–99%.

  • QC: Check Melting Point (Phthalanilic acid: ~169–170°C). If MP is >200°C, cyclization to imide has occurred (process was too hot).

Protocol B: Water-Mediated "On-Water" Synthesis

Best for: Scale-up, heat-sensitive substrates, and purification simplicity.

Principle: The "Hydrophobic Effect." Organic reactants are insoluble in water but aggregate at the phase boundary. The water molecules at the interface stabilize the polar transition state via hydrogen bonding, accelerating the reaction despite insolubility.

Materials:

  • Maleic Anhydride or Succinic Anhydride (10 mmol)

  • Substituted Aniline (10 mmol)

  • Solvent: Deionized Water (10 mL)

Step-by-Step:

  • Suspension: Add 10 mmol of the cyclic anhydride to 10 mL of water in a flask. Stir; it will not dissolve immediately.

  • Addition: Add 10 mmol of Aniline.

  • Reaction: Stir vigorously at Room Temperature (20–25°C).

    • Do NOT heat. Heating water promotes hydrolysis of the anhydride to the di-acid (dicarboxylic acid), which is a dead-end side reaction.

    • Duration: 30–60 minutes.[1] The suspension typically changes appearance (color/texture) as the product forms.

  • Precipitation: The anilic acid product is usually less soluble than the reactants and will form a thick precipitate.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash with cold water (2 x 5 mL) to remove any hydrolyzed di-acid byproducts.

Validation:

  • Selectivity: This method is highly selective for the acid over the imide because water prevents dehydration.

Analytical Validation & QC

To ensure the integrity of the anilic acid (and ensure no cyclization to imide), use FTIR and NMR.

FeatureAnilic Acid (Target)Cyclic Imide (Impurity)
FTIR Carbonyl Broad -COOH band (2500–3300 cm⁻¹) Amide I & II bands (1650, 1540 cm⁻¹)Sharp doublet (1780, 1720 cm⁻¹) No broad -OH
H-NMR 1H singlet at 10–13 ppm (-COOH) 1H singlet at ~10 ppm (-NH-)No exchangeable protons (if N-substituted)
Solubility Soluble in dilute NaHCO₃ (effervescence)Insoluble in dilute NaHCO₃
Workflow Diagram (DOT)

Workflow cluster_Methods Green Methodologies Start Start: Cyclic Anhydride + Amine MethodA Method A: Mechanochemical (Grind 15 min) Start->MethodA MethodB Method B: Aqueous Suspension (Stir RT 60 min) Start->MethodB Check Checkpoint: Solid Formation MethodA->Check MethodB->Check Wash Wash with Cold Water/EtOH Check->Wash Dry Dry < 60°C Wash->Dry QC QC: FTIR / MP (Confirm -COOH presence) Dry->QC

Figure 2: Operational workflow for the green synthesis of anilic acids.

References

  • Gomes, C. S. B., & Silva, L. C. (2020). Mechanochemical Synthesis of Phthalimides and Anilic Acids. CrystEngComm, 22, 6768-6775.

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Zhang, Z., et al. (2006). Catalyst-free synthesis of N-phenylphthalimides and anilic acids in water. Synlett, 2006(11), 1763-1766.

  • Organic Syntheses. (1963). N-Phenylmaleimide (Describes Maleanilic Acid Intermediate). Org.[2][3] Synth., 41, 93.

  • Tanaka, K., & Toda, F. (2000). Solvent-free organic synthesis. Chemical Reviews, 100(3), 1025-1074.

Sources

Troubleshooting & Optimization

Controlling temperature to maximize selectivity for the open-chain acid form

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature to Maximize Selectivity for the Open-Chain Acid Form

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides in-depth technical support for controlling reaction temperature to selectively favor the formation of open-chain carboxylic acids from cyclic precursors, such as lactones. It offers troubleshooting advice, detailed experimental protocols, and the underlying scientific principles to help you optimize your reaction outcomes.

Introduction: The Kinetic vs. Thermodynamic Dilemma in Ring-Opening Reactions

In many chemical transformations, the desired product is not the only possible outcome. This is particularly true when a cyclic starting material can yield an open-chain product. The hydrolysis of a lactone (a cyclic ester) to its corresponding open-chain hydroxy acid is a classic example where reaction conditions, especially temperature, play a critical role in determining the product distribution.[1] The core of this control lies in the principles of kinetic and thermodynamic control.

  • Kinetic Product: This is the product that is formed the fastest. Its formation proceeds through a transition state with a lower activation energy.

  • Thermodynamic Product: This is the most stable product. Its formation may be slower due to a higher activation energy barrier.

Temperature is the key variable that allows a researcher to favor one pathway over the other. Lower temperatures generally favor the kinetic product, as there is insufficient energy to overcome the higher activation energy barrier leading to the thermodynamic product. Conversely, higher temperatures provide enough energy to overcome both barriers, allowing the reaction to reach equilibrium and favor the more stable thermodynamic product.[1]

This guide will use the hydrolysis of γ-butyrolactone (GBL) to γ-hydroxybutyric acid (GHB) as a model system to illustrate these principles and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My lactone hydrolysis is not going to completion, and I have a mixture of starting material and the open-chain acid. How can I drive the reaction towards the desired product?

A1: An incomplete reaction is a common issue and often relates to the reversible nature of the hydrolysis reaction, particularly under acidic conditions.[2][3] Here are several factors to consider:

  • Le Chatelier's Principle: The hydrolysis of an ester (including a cyclic one) is an equilibrium process.[1] To shift the equilibrium towards the open-chain acid, you can either add a large excess of one of the reactants (in this case, water) or remove one of the products as it is formed.[2]

  • pH of the Reaction Medium: The pH has a significant impact on the equilibrium between the lactone and the open-chain acid.[4]

    • Acidic Conditions: Acid catalyzes the hydrolysis, but the reaction remains reversible.[5] To favor the open-chain product, a large excess of water is necessary.[2]

    • Basic Conditions (Saponification): Using a base like sodium hydroxide makes the reaction essentially irreversible.[1][3] The hydroxide ion is a more potent nucleophile than water, and the resulting carboxylate salt is deprotonated and thus unreactive towards the reverse reaction.[1] If you desire the free acid, a subsequent acidification step during workup is required.[2]

  • Temperature and Reaction Time: Insufficient temperature or reaction time may not allow the reaction to reach completion. Monitor the reaction progress over time at a given temperature to determine the optimal duration.

Troubleshooting Steps:

  • Increase Water Concentration: If using acidic conditions, ensure you are using a dilute acid solution to provide a large excess of water.

  • Switch to Basic Conditions: If applicable to your substrate, consider switching to a base-catalyzed hydrolysis (saponification) for an irreversible reaction.

  • Optimize Temperature: Systematically increase the reaction temperature in small increments (e.g., 10 °C) and monitor the conversion to find the optimal balance between reaction rate and potential side reactions.

Q2: I'm observing the formation of side products at higher temperatures. What are these, and how can I minimize them?

A2: Elevated temperatures can accelerate the desired reaction but may also provide sufficient energy for alternative reaction pathways, leading to byproducts.[6]

  • Dehydration: In the case of hydroxy acids, elevated temperatures, especially under acidic conditions, can lead to dehydration reactions, potentially forming unsaturated acids or other undesirable products.

  • Intermolecular Reactions: At higher concentrations and temperatures, the open-chain hydroxy acid could potentially undergo intermolecular esterification to form dimers or oligomers.

  • Degradation: The starting material or the product may not be stable at elevated temperatures, leading to decomposition.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to disfavor side reactions that have a higher activation energy than the desired hydrolysis.

  • Reduce Catalyst Concentration: A lower catalyst concentration might be sufficient to promote hydrolysis without excessively promoting side reactions.

  • Optimize Reaction Time: Monitor the reaction closely. Once the maximum yield of the desired product is achieved, quench the reaction to prevent subsequent degradation or side product formation.

Q3: How does the choice of solvent affect the selectivity of my hydrolysis reaction?

A3: The solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products.[7]

  • Polar Protic Solvents (e.g., water, alcohols): These solvents can stabilize charged intermediates and transition states through hydrogen bonding, which can be beneficial in hydrolysis reactions.[7]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can also influence reaction rates, and their effect can be complex depending on the specific mechanism.[7]

  • Mixed Solvent Systems: Using a co-solvent with water can help to dissolve less soluble lactones, but it can also alter the polarity of the medium and affect the reaction rate.[7]

Troubleshooting Steps:

  • Solvent Screening: If you are experiencing issues with solubility or selectivity, consider screening a small set of different solvents or aqueous co-solvent mixtures.

  • Literature Review: Consult the literature for similar hydrolysis reactions to see which solvent systems have been used successfully.

Experimental Protocols

Protocol 1: Temperature-Controlled, Base-Catalyzed Hydrolysis of γ-Butyrolactone (GBL)

This protocol describes the saponification of GBL to the sodium salt of γ-hydroxybutyric acid (GHB), followed by acidification to obtain the free acid.

Materials:

  • γ-Butyrolactone (GBL)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with a temperature controller

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of GBL in deionized water.

  • Initiation of Hydrolysis: While stirring, slowly add an equimolar amount of a 1 M NaOH solution.

  • Temperature Control: Heat the reaction mixture to the desired temperature (e.g., start with a lower temperature like 40°C and optimize as needed). Under strongly alkaline conditions (pH 12), GBL can be completely converted to GHB within minutes at elevated temperatures.[4]

  • Reaction Monitoring: Monitor the disappearance of GBL and the formation of GHB using HPLC (see Protocol 2).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add 1 M HCl with stirring to neutralize the solution and then acidify to a pH of approximately 2-3 to ensure the protonation of the carboxylate.[8]

    • The resulting aqueous solution contains the open-chain γ-hydroxybutyric acid.

    • The product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent.[2][8]

Protocol 2: Monitoring Reaction Progress by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the hydrolysis of GBL to GHB.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: An isocratic mobile phase of dilute acid in water (e.g., 0.5 mmol/L perchloric acid) can be effective.[10]

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[10]

  • Column Temperature: Maintain a constant column temperature, for example, 40°C.

  • Detection: UV detection at a low wavelength, such as 205 nm, is often used for these compounds.[10]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both GBL and GHB in the mobile phase.[3]

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each compound.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold mobile phase to stop the hydrolysis.

  • Analysis: Inject the quenched sample onto the HPLC system and record the chromatogram.

  • Quantification: Use the calibration curves to determine the concentrations of GBL and GHB in the reaction mixture at each time point.

Data Presentation

The following table illustrates hypothetical results from a temperature optimization study for the hydrolysis of GBL, monitored by HPLC.

Temperature (°C)Reaction Time (min)GBL Conversion (%)GHB Selectivity (%)Notes
2512015>99Very slow conversion
4012045>99Moderate conversion rate
60609598Good conversion and selectivity
8030>9992Fast conversion, but minor side products observed

These data suggest that 60°C provides a good balance between reaction rate and selectivity for this particular system.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the competing pathways in the temperature-controlled hydrolysis of a lactone.

G cluster_0 Reaction Pathways Lactone Lactone Transition_State_K Kinetic Transition State (Lower Ea) Lactone->Transition_State_K Low Temp. Transition_State_T Thermodynamic Transition State (Higher Ea) Lactone->Transition_State_T High Temp. Open_Chain_Acid Kinetic Product (Open-Chain Acid) Transition_State_K->Open_Chain_Acid Side_Product Thermodynamic Product (e.g., Side Product) Transition_State_T->Side_Product Open_Chain_Acid->Transition_State_T Equilibration at High Temp.

Caption: Kinetic vs. Thermodynamic control in lactone hydrolysis.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting low selectivity in your ring-opening reaction.

G start Low Selectivity for Open-Chain Acid check_temp Is Reaction Temperature Too High? start->check_temp lower_temp Lower Temperature in 10°C increments check_temp->lower_temp Yes check_pH Is pH appropriate? check_temp->check_pH No monitor_rxn Monitor Reaction by HPLC lower_temp->monitor_rxn success Selectivity Improved monitor_rxn->success acidic Acidic Conditions: Increase water concentration check_pH->acidic No (Acidic) basic Consider switching to basic conditions (saponification) check_pH->basic No (Neutral/Basic) check_time Is reaction time optimized? check_pH->check_time Yes acidic->monitor_rxn basic->monitor_rxn time_course Perform a time-course study check_time->time_course No check_time->success Yes quench Quench reaction at optimal yield time_course->quench quench->monitor_rxn

Caption: Troubleshooting flowchart for low reaction selectivity.

References

  • Chemistry LibreTexts. (2021, December 27). 8.8: Chemistry of Esters. Retrieved from [Link]

  • Musgrave, R. (2017, March 14). Lactone Hydrolysis [Video]. YouTube. [Link]

  • Lin, H.-R., & Lin, C.-H. (2004). Determination of gamma-hydroxybutyrate (GHB) in biological specimens by simultaneous extraction and chemical derivatization followed by GC-MS. Journal of Food and Drug Analysis, 12(4).
  • Saleh, A. M., El-Maradny, H. A., & Al-Gohary, O. M. (2006). The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces. Journal of Colloid and Interface Science, 299(1), 125–131.
  • de Oliveira, G. A. R., & de Andrade, J. B. (2016). simple and fast determination for gamma-hydroxybutyrate (ghb) in urine sample by lle and gc. Química Nova, 39(8), 998–1003.
  • Gika, H. G., Theodoridis, G. A., & Raikos, N. (2007). A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 957–962.
  • Azuaje, J., Lodeiro, C., & Rodriguez, A. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ACS Figshare.
  • Wiberg, K. B., & Squires, R. R. (1981). Lactones. 2. Enthalpies of hydrolysis, reduction, and formation of the C4-C13 monocyclic lactones. Strain energies and conformations. Journal of the American Chemical Society, 103(15), 4473–4478.
  • Azuaje, J., Lodeiro, C., & Rodriguez, A. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • Hong, M., & Chen, E. Y.-X. (2015). Dual Catalysis for Selective Ring-Opening Polymerization of Lactones: Evolution toward Simplicity. Journal of the American Chemical Society, 137(43), 13944–13955.
  • Shearrow, A., Huege, K., & Bogenschuetz, G. (n.d.). Simultaneous determination of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in beverages. Metrohm.
  • CN103288788A - Delta-valerolactone compounds, preparation method and application - Google P
  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros.
  • US5015765A - Process for isolating hydroxamic acids - Google P
  • Choudhary, H., & Vlachos, D. G. (2021). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Model. OSTI.GOV.
  • Lazzari, S., Storti, G., & Morbidelli, M. (2023).
  • Diccianni, J. B., & Diao, T. (2023). Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids.
  • Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2001). Qualitative Analysis of Gamma-Butyrolactone in Commercial Products by HPLC/MS. Journal of Forensic Sciences, 46(6), 1315–1322.
  • Ferrara, S. D. (1999). DETERMINATION OF GAMMA-HYDROXYBUTYRATE (GHB) IN SERUM OR PLASMA WITH GC/MS. Problems of Forensic Sciences, 40, 113-120.
  • Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • EP0409320B1 - Process for the isolation of hydroxy fatty acid derivatives from convolvulaceae plants - Google P
  • Wong, M. (2014, May 3). Fact-check: Why does pH matter for AHAs and BHAs? Lab Muffin Beauty Science.
  • Liu, Y., Zhang, Y., & Liu, H. (2019). γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Agilent Technologies.
  • Ju, C.-H. (1998). Extraction of Hydroxycarboxylic Acids with MIBKlfoluene Solutions of Amines. Journal of the Chinese Institute of Chemical Engineers, 29(4), 235-242.
  • Wang, Y., Zhang, Y., & Li, Y. (2025, August 7).
  • Sartorius. (n.d.).
  • ECHEMI. (n.d.). Acid-Catalyzed Alcoholysis of δ-Valerolactone -- Need help with mechanism.
  • Lecomte, P., & Riva, R. (2018). Ring-opening Polymerization of Lactones. Royal Society of Chemistry.
  • Lazzari, S., Storti, G., & Morbidelli, M. (2022). Kinetics of the hydrolytic degradation of poly(lactic acid).
  • Bainto, M. A. F., & Mabesa, L. B. (2018). Isolation and quantification of hydroxycitric acid from batuan [Garcinia binucao (Blanco) Choisy] fruit. CABI Digital Library.
  • Alper, H. (2026). The Application of Transition Metal Catalysis for Selective Cyclocarbonylation Reactions. Synthesis of Lactones and Lactams. Scilit.
  • FUJIFILM Wako. (n.d.).
  • Lazzari, S., Storti, G., & Morbidelli, M. (2025, July 13). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Politecnico di Milano.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Chemistry Steps. (2020, February 22).
  • Lab Muffin Beauty Science. (2017, April 18). Why pH matters for AHAs and acids in skincare [Video]. YouTube.
  • Li, J. J. (2021).
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL.
  • Semantic Scholar. (2025, March 21).
  • Lab Muffin Beauty Science. (2017, April 18). Why pH matters for AHAs and acids in skincare [Video]. YouTube.
  • Edward, J. T., Cooke, E., & Paradellis, T. C. (1982). Stereochemical studies. XI. Equilibria between δ-hydroxy-acids and δ-lactones in aqueous tetrahydrofuran. Relative stabilities. Canadian Journal of Chemistry, 60(19), 2546–2553.
  • Zhang, Y., Liu, Y., & Liu, H. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Molecules, 25(14), 3236.
  • Schreiner, E. P., & Allmendinger, T. (2002). A convenient protocol for selective cleavage of 2-hydroxy acid amides. Application to semisynthesis of the cyclic heptapeptide aza HUN-7293. The Journal of Organic Chemistry, 67(24), 8493–8500.
  • Bucar, F., Wube, A., & Schmid, M. (2013). Natural product isolation – how to get from biological material to pure compounds.
  • SWGDRUG.org. (2005, May 16).
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.

Sources

Removing unreacted 4-ethylaniline from the final product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted 4-Ethylaniline from the Final Product

As a Senior Application Scientist, this guide provides practical, in-depth solutions for researchers, scientists, and drug development professionals facing the common challenge of removing residual 4-ethylaniline from their reaction mixtures. This document is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter.

Foundational Questions
Q1: What are the key properties of 4-ethylaniline that I should consider for purification?

Understanding the physicochemical properties of 4-ethylaniline is the first step in designing an effective purification strategy. Its basicity is the most critical handle for separation.

PropertyValue / DescriptionSignificance for Purification
Chemical Nature Aromatic Amine (Basic)The basic amino group (-NH₂) can be protonated by acids to form a water-soluble salt. This is the foundation of acid-base extraction[1][2].
Appearance Clear yellow to red-brown liquid; may be a solid at room temp[3][4].Color can sometimes indicate impurities, but 4-ethylaniline itself can darken on exposure to air and light[4][5].
Boiling Point ~216 °C at atmospheric pressure[3].This high boiling point allows for removal of lower-boiling solvents and suggests that vacuum distillation is necessary to avoid product decomposition[6].
Solubility Limited solubility in water; soluble in common organic solvents (ethanol, ether, chloroform, etc.)[4][7].This differential solubility is exploited in liquid-liquid extractions. The neutral form stays in the organic phase, while the salt form moves to the aqueous phase[8].
Incompatibilities Strong oxidizing agents, acids, acid chlorides[9].Care must be taken to ensure your desired product is stable to the acidic conditions used during extraction.
FAQ Section 1: Purification by Acid-Base Extraction

This is often the most effective and straightforward method for removing basic impurities like 4-ethylaniline from a neutral or acidic final product.

Q2: How does acid-base extraction work to remove 4-ethylaniline?

The principle relies on changing the solubility of 4-ethylaniline by converting it into its salt form. The neutral amine is soluble in organic solvents, but when it reacts with an acid (like HCl), it forms the 4-ethylanilinium chloride salt. This ionic salt is highly soluble in water and can be washed away from your product, which remains in the organic layer[1][2].

Mixture Crude Product in Organic Solvent (e.g., Ethyl Acetate) + 4-Ethylaniline AqAcid Add Aqueous Acid (e.g., 1M HCl) Mixture->AqAcid Step 1 Funnel Separatory Funnel (Shake & Vent) AqAcid->Funnel Step 2 OrganicLayer Organic Layer: Purified Product Funnel->OrganicLayer AqueousLayer Aqueous Layer: 4-Ethylanilinium Chloride (Water-Soluble Salt) Funnel->AqueousLayer Dry Dry Organic Layer (e.g., Na₂SO₄) OrganicLayer->Dry Step 3 Waste Discard Aqueous Layer AqueousLayer->Waste Final Evaporate Solvent: Pure Product Dry->Final Step 4

Caption: Workflow for removing 4-ethylaniline via acid-base extraction.

Q3: Can you provide a step-by-step protocol for an acid-base wash?

Certainly. This protocol assumes your desired product is stable in the presence of dilute acid and is not basic itself.

Experimental Protocol: Acid Wash to Remove 4-Ethylaniline

  • Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane. Transfer the solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (usually the aqueous layer, but check for your specific solvent) will be at the bottom.

  • Drain: Drain the lower aqueous layer, which now contains the 4-ethylanilinium salt.

  • Repeat: Repeat steps 2-5 one or two more times to ensure complete removal. Combining multiple smaller washes is more effective than a single large one.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove bulk water[8].

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure to yield your purified product.

Q4: My desired product is sensitive to strong acids like HCl. What are my alternatives?

If your compound contains acid-labile functional groups, using a milder acidic solution is recommended.

  • Ammonium Chloride: A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ~5-6), can often be sufficient to protonate and extract highly basic amines without damaging sensitive products[10].

  • Copper (II) Sulfate: An alternative, non-protonating method is to wash the organic layer with a 10% aqueous solution of copper (II) sulfate. Amines like 4-ethylaniline will complex with the copper ions, and this colored complex is drawn into the aqueous layer[10]. Continue washing until the blue copper sulfate solution no longer turns purple upon mixing.

FAQ Section 2: Purification by Chromatography

When acid-base extraction is not feasible (e.g., your product is also basic) or fails to provide sufficient purity, column chromatography is the next logical step.

Q5: How can I set up a column to separate my product from 4-ethylaniline?

Standard flash chromatography on silica gel is a common method. However, amines are notorious for "streaking" or tailing on acidic silica gel, leading to poor separation.

Key Considerations for Chromatographic Separation:

  • Stationary Phase: Standard silica gel is most common. If tailing is severe, consider using alumina (neutral or basic) or treating your silica gel by pre-rinsing the packed column with your eluent mixture that contains a small amount of a basic additive.

  • Mobile Phase (Eluent): Start with a non-polar solvent system like Hexanes/Ethyl Acetate. You can determine the optimal ratio using Thin Layer Chromatography (TLC)[11].

  • Basic Additive: To prevent tailing, add a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent system. This deactivates the acidic sites on the silica, allowing the amine to travel smoothly down the column[12].

  • Monitoring: Use TLC to track the separation. 4-Ethylaniline can be visualized under a UV lamp (254 nm) or by staining with an appropriate agent like potassium permanganate.

Start Crude Mixture (Product + 4-Ethylaniline) TLC Develop TLC Method (e.g., Hex/EtOAc + 1% Et₃N) Start->TLC Column Pack Silica Gel Column Equilibrate with Eluent TLC->Column Load Load Crude Mixture onto Column Column->Load Elute Elute with Mobile Phase Load->Elute Fractions Collect Fractions Elute->Fractions Analyze Analyze Fractions by TLC Fractions->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for purification by flash column chromatography.

Q6: Are there more advanced chromatographic techniques for this separation?

Yes, for analytical purposes or challenging separations, High-Performance Liquid Chromatography (HPLC) is used. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties on a single column, can offer superior selectivity for complex mixtures containing amines like 4-ethylaniline[13][14].

FAQ Section 3: Purification by Recrystallization

If your desired final product is a solid, recrystallization can be an excellent method to exclude the 4-ethylaniline impurity, which is often a liquid or low-melting solid at room temperature[3][4].

Q7: How do I choose the right solvent for recrystallizing my product away from 4-ethylaniline?

The ideal recrystallization solvent should dissolve your solid product well when hot but poorly when cold. Conversely, the impurity (4-ethylaniline) should either be very soluble at all temperatures (so it stays in the mother liquor) or completely insoluble (so it can be filtered off hot)[15][16].

Protocol: Selecting a Recrystallization Solvent

  • Place a small amount of your crude solid in several different test tubes.

  • Add a few drops of a test solvent (e.g., ethanol, isopropanol, water, hexane, toluene) to each tube at room temperature. Observe solubility.

  • If the solid is insoluble at room temperature, heat the tube gently. The ideal solvent will dissolve the solid completely upon heating[17].

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent[15].

  • A two-solvent system (e.g., ethanol/water) can also be used, where the product is soluble in the first solvent and insoluble in the second[18][19].

Q8: What if recrystallization doesn't remove the 4-ethylaniline?

If 4-ethylaniline co-crystallizes with your product or oils out, simple recrystallization may not be effective. In such cases, a more robust method involves chemical derivatization[3].

  • Protect/Derivatize: React the crude mixture with an agent that selectively derivatizes the amine, such as acetic anhydride to form the corresponding acetamide.

  • Recrystallize: The properties of this new derivative will be significantly different from your product's, likely making separation by recrystallization much easier.

  • Deprotect: After isolating the pure, derivatized product, hydrolyze the protecting group (e.g., with acid or base) to regenerate your pure final product[3]. This is an advanced technique but can yield exceptionally pure material.

FAQ Section 4: Purification by Distillation

Distillation is a viable option if your product has a significantly different boiling point from 4-ethylaniline (~216 °C) and is thermally stable.

Q9: When should I consider using distillation?

Distillation is most suitable for purifying a liquid product from the less volatile 4-ethylaniline, or vice-versa. Given the high boiling point of 4-ethylaniline, vacuum distillation is almost always necessary to prevent both it and your product from decomposing at high temperatures[6]. A significant boiling point difference (>25 °C) is required for effective separation by simple distillation. For closer boiling points, fractional distillation is required.

References
  • Process for the purification of aromatic amines.
  • HPLC Methods for analysis of 4-Ethylaniline.
  • 4-Ethylaniline | 589-16-2. ChemicalBook.
  • 4-Ethylaniline. SIELC Technologies.
  • Recrystallization - Single Solvent. University of California, Los Angeles.
  • Recrystalliz
  • 4-Ethylaniline 589-16-2 wiki. Guidechem.
  • Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan.
  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Recrystallization1. University of Missouri–St. Louis.
  • Ethylaniline. The Merck Index.
  • Acid–base extraction. Wikipedia.
  • Exp 6 - Extraction. University of Massachusetts.
  • Remove Sticky Reagents. University of Rochester.
  • SAFETY DATA SHEET - 4-Ethylaniline. Fisher Scientific.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Acid-Base Extraction Lab: Separ
  • How do I remove aniline
  • Vacuum Distill

Sources

Overcoming solubility challenges of 2-((4-Ethylphenyl)carbamoyl)benzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Phthalamic Paradox"

Welcome to the technical support portal. You are likely here because 2-((4-Ethylphenyl)carbamoyl)benzoic acid (also known as N-(4-ethylphenyl)phthalamic acid) is precipitating in your aqueous buffers or degrading during storage.[1][2]

This molecule presents a classic "Phthalamic Paradox":

  • Solubility: It requires a basic pH to ionize the carboxylic acid and dissolve.[1][2]

  • Stability: It is chemically unstable at both pH extremes.[1][2] In acid, it cyclizes to form an insoluble imide; in strong base, it hydrolyzes.[2]

This guide provides the protocols to navigate this narrow window of stability while achieving the necessary concentration for your assays.

Module 1: Critical Analysis & Decision Matrix

Before starting, determine your experimental constraints. This molecule is not a simple "dissolve and forget" compound.[1][2][3][4][5]

Solubilization Decision Tree

G Start Start: Define Application AppType Application Type? Start->AppType Bio Cell Culture / In Vivo AppType->Bio Biological Chem Chemical Synthesis / HPLC AppType->Chem Chemical ToxCheck Is DMSO tolerated? Bio->ToxCheck DMSO_Yes Protocol B: Co-solvent (DMSO Stock + Spike) ToxCheck->DMSO_Yes Yes (<0.5%) DMSO_No Protocol C: Complexation (Cyclodextrin) ToxCheck->DMSO_No No pH_Flex Can pH be > 7.0? Chem->pH_Flex Salt Protocol A: Salt Formation (In situ generation) pH_Flex->Salt Yes Organic Use Organic Solvent (MeOH, ACN) pH_Flex->Organic No

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: Troubleshooting Protocols

Protocol A: Salt Formation (The "Gold Standard" for Aqueous Solubility)

Best for: Analytical standards, high-concentration stock solutions where pH > 7.5 is acceptable.[2]

The Science: The molecule contains a carboxylic acid (pKa ≈ 3.5–4.5).[2] In water, the protonated form is hydrophobic and insoluble. By raising the pH, you deprotonate the acid to form the benzoate anion, which is highly soluble.

Step-by-Step:

  • Calculate Molarity: Weigh the target amount of solid.

  • Slurry: Add water to 80% of the final volume. The solid will float/clump (do not panic).[1][2]

  • Titrate: Add 1.05 equivalents of a mild base (e.g., Tris base, Sodium Bicarbonate, or dilute NaOH).[2]

    • Recommendation: Use Tromethamine (Tris) or Meglumine rather than NaOH to prevent localized "hot spots" of high pH that could trigger hydrolysis.[1][2]

  • Monitor: Vortex until the solution clears.

  • Buffer: Adjust volume with buffer (PBS or HEPES) to final volume. Ensure final pH is maintained > 7.0.

Warning: Do not lower the pH back below 5.0. The "Common Ion Effect" will cause the free acid to crash out of solution immediately.[1][2]

Protocol B: The Co-Solvent Spike (DMSO/Ethanol)

Best for: Cell-based assays where pH cannot be manipulated significantly.[1][2]

The Science: This method utilizes the "log-linear solubility" principle.[1] A concentrated stock in a water-miscible organic solvent (DMSO) allows for rapid dispersion into aqueous media before precipitation kinetics can take over.[1][2]

Step-by-Step:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).[1][2]

    • Solubility in DMSO: >50 mg/mL.[1][2][6]

  • The "Spike":

    • Place your aqueous media (warm to 37°C) in a vortexing tube.

    • While vortexing the media, slowly inject the DMSO stock directly into the center of the liquid vortex.

  • Validation: Visually inspect for Tyndall effect (haziness) using a laser pointer or bright light.[1][2] Haze indicates micro-precipitation.[1][2]

Troubleshooting Table: Co-solvent Issues

Issue Probable Cause Corrective Action
Immediate Precipitation "Shock" dilution Pre-dilute stock 1:10 in PEG-400 before adding to water.
Crystals over time Ostwald Ripening Use fresh dilutions immediately; do not store aqueous dilutions > 4 hours.[1][2]

| Cell Toxicity | High DMSO % | Keep final DMSO < 0.1% v/v. Switch to Protocol C. |

Protocol C: Cyclodextrin Complexation

Best for: In vivo studies or sensitive cell lines.

The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic ethylphenyl tail of the molecule, shielding it from water while maintaining solubility.[2]

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2]

  • Add the compound to this vehicle.[1][2]

  • Sonicate for 30–60 minutes at ambient temperature.

  • Filter sterilize (0.22 µm).[1][2] This often yields concentrations up to 5–10 mg/mL without organic solvents.[1][2]

Module 3: Stability Hazards (The "Gotchas")

This is the most critical section for data integrity.[1][2] 2-((4-Ethylphenyl)carbamoyl)benzoic acid is a phthalamic acid derivative .[1][2] These are kinetically unstable intermediates.[1][2]

Degradation Pathways

Stability Compound 2-((4-Ethylphenyl) carbamoyl)benzoic acid Imide N-(4-ethylphenyl) phthalimide (INSOLUBLE PRECIPITATE) Compound->Imide Acidic pH (< 4) Heat Spontaneous Cyclization Hydrolysis Phthalic Acid + 4-Ethylaniline (LOSS OF ACTIVITY) Compound->Hydrolysis High pH (> 10) Enzymes SafeZone Safe Zone: pH 7.0 - 8.5 Keep Cold (4°C) SafeZone->Compound

Figure 2: Chemical stability profile. Note that "precipitation" in acidic media may actually be a chemical conversion to the insoluble imide.

FAQ: Common Failures

Q: My sample precipitated after sitting in the fridge for a week. Can I re-dissolve it by heating? A: NO. [1]

  • Reason: If the precipitation was caused by a pH drift or slow cyclization to the phthalimide (see Figure 2), heating will accelerate the chemical conversion to the inactive imide form.[2]

  • Solution: Discard and prepare fresh.[1][2]

Q: Can I autoclave the solution? A: Absolutely not.

  • Reason: The high heat and pressure will force the intramolecular dehydration, converting your active drug into the inactive phthalimide almost quantitatively. Use sterile filtration (0.22 µm).[1][2]

Q: I see a new peak on my HPLC after 24 hours. A: This is likely the N-(4-ethylphenyl)phthalimide .[1][2]

  • Verification: Check the UV spectrum.[1][2][7] The imide usually has a distinct UV shift compared to the open-ring acid.[1]

  • Prevention:[1][7] Analyze samples immediately.[1][2] Store autosampler vials at 4°C.

References

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[2]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]

  • Shafer, J. A., & Morawetz, H. (1963).[2] Participation of a Neighboring Carboxyl Group in the Hydrolysis of Amides. The Journal of Organic Chemistry, 28(7), 1899-1901.[2] (Describes the phthalamic acid-phthalimide cyclization mechanism).

  • Yalkowsky, S. H. (1999).[1][2] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1][2] (Fundamental principles of log-linear solubility and cosolvents).

Sources

Minimizing hydrolysis byproducts during the workup of phthalamic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of phthalamic acid hydrolysis during experimental workups. Our goal is to equip you with the scientific understanding and practical techniques necessary to maximize the yield and purity of your target compounds.

I. Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section is designed to help you identify the root cause of unwanted hydrolysis and implement effective solutions.

Question: My phthalamic acid is converting to phthalic acid during aqueous workup. What is the primary cause?

Answer: The primary cause is the inherent chemical reactivity of the phthalamic acid structure. The molecule contains both a carboxylic acid and an amide functional group in close proximity. This arrangement facilitates an intramolecular reaction, known as anchimeric assistance, where the neighboring carboxylic acid group catalyzes the hydrolysis of the amide bond.[1][2][3] This process is significantly faster than the hydrolysis of a simple amide like benzamide.[4]

The reaction proceeds through a cyclic intermediate, phthalic anhydride, which is then rapidly hydrolyzed by water to form phthalic acid.[5][6][7] The rate of this intramolecular hydrolysis is highly dependent on the pH of the solution.

Mechanism of Phthalamic Acid Hydrolysis

The hydrolysis is catalyzed by the neighboring un-ionized carboxylic acid group.[8] The process involves the formation of a tetrahedral intermediate which then collapses to form phthalic anhydride. This anhydride is subsequently hydrolyzed to phthalic acid.


}

Figure 1. Mechanism of phthalamic acid hydrolysis.

Question: How does pH affect the rate of phthalamic acid hydrolysis during workup?

Answer: The pH of the aqueous solution is the most critical factor controlling the rate of hydrolysis. The hydrolysis is fastest under acidic conditions where a significant portion of the carboxylic acid group is in its un-ionized form (-COOH), which is necessary for intramolecular catalysis.[8] As the pH increases, the carboxylic acid is deprotonated to the carboxylate (-COO⁻), which is a much poorer catalyst, thus slowing down the hydrolysis rate.

pH RangePredominant SpeciesHydrolysis RateRationale
< 2 Un-ionized carboxylic acidVery High The un-ionized carboxylic acid acts as an effective intramolecular catalyst.[4][8]
3 - 5 Mixture of ionized and un-ionizedModerate to High The rate is proportional to the concentration of the un-ionized form.
6 - 8 Predominantly ionized carboxylateLow The carboxylate anion is a poor nucleophile and catalyst for the intramolecular reaction.
> 9 Ionized carboxylateIncreases (Intermolecular) While intramolecular hydrolysis is slow, intermolecular hydroxide-catalyzed hydrolysis can become significant at very high pH.
Question: What are the best practices for an aqueous workup to minimize hydrolysis?

Answer: The key is to avoid prolonged exposure to acidic conditions and to work quickly at low temperatures.

Protocol 1: Optimized Workup for Isolating Phthalamic Acids
  • Temperature Control: Before starting the workup, cool the reaction mixture in an ice bath. Use ice-cold solutions for all aqueous washes to decrease the rate of hydrolysis.

  • Initial Quenching (If applicable): If the reaction is conducted in a non-aqueous solvent, quench the reaction by adding it to a rapidly stirred, cold, dilute solution of a weak base like sodium bicarbonate. This will neutralize any strong acids and bring the pH into a more stable range.

  • Extraction: Extract the phthalamic acid into an organic solvent. If the phthalamic acid is soluble in a non-polar organic solvent, this is preferred.

  • Washing:

    • Wash the organic layer with a cold, saturated solution of sodium bicarbonate to remove any residual acid.

    • Follow with a wash using cold brine (saturated NaCl solution) to remove excess water.[9]

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate.[9]

  • Solvent Removal: Remove the solvent under reduced pressure at low temperature.


}

Figure 2. Optimized workup workflow for phthalamic acids.

Question: I suspect hydrolysis has occurred. How can I purify my phthalamic acid from the phthalic acid byproduct?

Answer: Separating phthalamic acid from phthalic acid can be challenging due to their similar polarities. However, several techniques can be employed:

  • Crystallization: This is often the most effective method. Phthalamic acids are generally less soluble in water than phthalic acid.[10] Careful selection of a solvent system (e.g., ethanol-water, acetone-hexane) can allow for selective crystallization of the desired phthalamic acid.

  • pH-Controlled Extraction: You can exploit the difference in the pKa values of the two carboxylic acids. Phthalic acid is a stronger acid (pKa1 ≈ 2.89, pKa2 ≈ 5.51) than the carboxylic acid of a typical phthalamic acid.[11] A carefully controlled extraction with a dilute buffer solution may allow for the selective removal of phthalic acid into the aqueous phase.

  • Chromatography: While challenging, column chromatography on silica gel can be effective. A mobile phase with a carefully controlled polarity gradient is necessary. Reversed-phase HPLC can also be used for analytical and preparative separations.[12]

II. Frequently Asked Questions (FAQs)

What is a phthalamic acid?

A phthalamic acid is a molecule that contains both a carboxylic acid and an amide functional group attached to adjacent carbons on a benzene ring. They are intermediates in the Gabriel synthesis of primary amines and are formed by the reaction of phthalic anhydride with an amine.[13][14]

Why is the hydrolysis of phthalamic acids a concern in drug development?

In drug development, phthalamic acids may be used as intermediates or as part of a final active pharmaceutical ingredient (API). Uncontrolled hydrolysis can lead to:

  • Reduced Yield: Conversion of the desired product to a byproduct lowers the overall yield of the synthesis.

  • Impurities: The presence of phthalic acid as an impurity can be difficult to remove and may have different pharmacological or toxicological properties.

  • Stability Issues: If the API itself is a phthalamic acid, its stability under physiological conditions is a critical consideration.

Are there alternatives to aqueous workups for phthalamic acids?

Yes, if your phthalamic acid is particularly sensitive to hydrolysis, consider non-aqueous workup strategies:

  • Direct Precipitation: If the phthalamic acid is insoluble in the reaction solvent, it may precipitate upon cooling, allowing for isolation by filtration.

  • Solvent Evaporation and Trituration: After removing the reaction solvent, the residue can be triturated with a non-polar solvent to wash away less polar impurities, leaving the more polar phthalamic acid as a solid.

  • In-situ Derivatization: In some analytical applications, the phthalamic acid can be derivatized in the reaction mixture to a more stable compound before any aqueous workup is performed.[15]

III. References

  • Blackburn, R. A. M. (1977). The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate. Bioorganic Chemistry.

  • Khan, M. N. (2003). Kinetics and mechanism of intramolecular carboxylic acid participation in the hydrolysis of N-methoxyphthalamic acid. Universiti Malaya.

  • Sigma-Aldrich. (n.d.). Phthalamic acid 97.

  • Brown, J., et al. (1966). The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives. Journal of the American Chemical Society.

  • Hawkins, M. D. (1975). Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. J. Chem. Soc., Perkin Trans. 2.

  • Wikipedia. (n.d.). Phthalic acid.

  • Guiotto, A., et al. (2004). Anchimeric assistance effect on regioselective hydrolysis of branched PEGs: a mechanistic investigation. Bioorganic & Medicinal Chemistry.

  • Benchchem. (n.d.). Preventing hydrolysis of Phthalic Acid Anhydride-d4 during sample preparation.

  • Taylor, R. P., & Seloyer, J. C. (1962). U.S. Patent No. 3,058,997. U.S. Patent and Trademark Office.

  • Dalal Institute. (n.d.). Anchimeric Assistance.

  • Santa Cruz Biotechnology. (n.d.). Phthalamic acid.

  • SIELC Technologies. (n.d.). Separation of Phthalic Acids and Related Impurities.

  • Master Organic Chemistry. (2025). The Gabriel Synthesis.

  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.

  • Quora. (2018). How will you convert phthalic acid into phthalimide?.

  • Reddit. (2024). Hydrolysis product troubleshooting.

  • Chemistry Notes. (2023). Gabriel synthesis: Easy mechanism, procedure, applications.

  • Khan, M. N., & Khan, A. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate.

  • JETIR. (n.d.). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst.

  • CHEMFACT शिक्षा ACADEMY. (2022). NEIGHBOURING GROUP PARTICIPATION | ANCHIMERIC ASSISTANCE | REACTION MECHANISM | BY ALOK SIR [Video]. YouTube.

  • Chemistry LibreTexts. (2019). 30.4: Anchimeric Assistance.

  • Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples.

  • Cambridge University Press. (n.d.). Gabriel Synthesis.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of N-(4-ethylphenyl)phthalamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: N-(4-ethylphenyl)phthalamic Acid vs. Cyclized Imide Derivatives

Executive Summary

In drug development and metabolic profiling, N-(4-ethylphenyl)phthalamic acid (NEPA) presents a unique analytical challenge due to its propensity for thermal and collision-induced cyclization into N-(4-ethylphenyl)phthalimide (NEPI). Distinguishing the open-chain acid from the closed-ring imide is critical, as their pharmacological toxicities and solubilities differ significantly.

This guide provides a technical comparison of the Mass Spectrometry (MS) fragmentation patterns of NEPA against its stable imide counterpart. It establishes a self-validating protocol to identify the parent acid and monitor its degradation, utilizing Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

Chemical Identity & Properties

FeatureN-(4-ethylphenyl)phthalamic Acid (Analyte)N-(4-ethylphenyl)phthalimide (Alternative/Degradant)
Structure Open-chain mono-amideCyclic imide
Formula C₁₆H₁₅NO₃C₁₆H₁₃NO₂
Monoisotopic Mass 269.1052 Da251.0946 Da
[M+H]⁺ m/z 270.1125 252.1019
Key Difference Contains free -COOH and -NH- groupsDehydrated ring closure (-H₂O)
Stability Labile (cyclizes with heat/acid)Stable

Experimental Protocol

To accurately characterize NEPA without inducing artificial cyclization in the source, "soft" ionization parameters are mandatory.

Methodology: LC-ESI-MS/MS

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Note: Avoid high concentrations of strong acids which catalyze cyclization.

  • Source Temperature: < 300°C (Critical to prevent thermal dehydration of Acid to Imide).[1]

  • Cone Voltage: Low (15–20 V) to preserve the molecular ion [M+H]⁺ = 270.

Self-Validating Check: Inject a pure standard of NEPA. If the spectrum shows a dominant peak at m/z 252 (Imide) instead of m/z 270 (Acid) at retention time


, your source temperature is too high. Adjust until the m/z 270 precursor is >80% relative abundance.

Fragmentation Analysis & Comparison

A. Primary Pathway: The "Ortho Effect" (NEPA)

The fragmentation of N-(4-ethylphenyl)phthalamic acid is dominated by the proximity of the carboxylic acid group to the amide bond.

  • Dehydration (m/z 270 → 252): The most facile pathway is the loss of water (18 Da) to form the protonated phthalimide ion. This is the "diagnostic transition" for the acid.

  • Amide Cleavage (m/z 270 → 149): Protonation of the amide nitrogen leads to cleavage, generating the stable phthalic anhydride cation (m/z 149) and neutral 4-ethylaniline.

  • Amine Formation (m/z 270 → 122): Alternatively, the charge may be retained on the amine portion, yielding the protonated 4-ethylaniline ion (m/z 122).

B. Alternative Pathway: The Imide (NEPI)

The cyclized alternative, N-(4-ethylphenyl)phthalimide (m/z 252), lacks the water-loss channel. Its fragmentation requires higher energy.

  • CO Elimination (m/z 252 → 224): Contraction of the imide ring.

  • Ethyl Group Cleavage: Loss of methyl radical (m/z 237) or ethylene (m/z 224).

Comparison Table: Diagnostic Ions
m/z (ESI+)IdentityOrigin in Acid (NEPA)Origin in Imide (NEPI)
270 [M+H]⁺ (Acid)Parent Ion Not Observed
252 [M+H]⁺ (Imide)Major Fragment (-H₂O)Parent Ion
149 Phthalic AnhydrideMajor FragmentMinor Fragment
122 4-ethylanilineMedium FragmentTrace/Absent
105 Ethylphenyl cationMinor FragmentMinor Fragment

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways. The Red path represents the thermal/CID dehydration that converts the Acid into the Imide structure during analysis.

Fragmentation cluster_legend Legend Acid N-(4-ethylphenyl)phthalamic Acid [M+H]+ = 270 Imide N-(4-ethylphenyl)phthalimide [M+H]+ = 252 Acid->Imide - H2O (18 Da) (Ortho Effect/Dehydration) Anhydride Phthalic Anhydride Ion m/z = 149 Acid->Anhydride - 4-ethylaniline Amine 4-Ethylaniline Ion m/z = 122 Acid->Amine - Phthalic anhydride Imide->Anhydride Ring Opening Fragment_CO [M+H-CO]+ m/z = 224 Imide->Fragment_CO - CO (28 Da) key1 Blue: Target Analyte (Acid) key2 Red: Cyclized Artifact/Derivative

Caption: Fragmentation pathway showing the critical dehydration step (Red Arrow) converting the phthalamic acid precursor (m/z 270) into the phthalimide ion (m/z 252).

Technical Conclusion

For researchers distinguishing these compounds:

  • Monitor m/z 270: Only the acid form yields this precursor.

  • Watch the 270 -> 252 Transition: This specific MRM (Multiple Reaction Monitoring) transition is unique to the acid. The Imide (252) cannot lose water to become 234 easily; it prefers losing CO (224).

  • Chromatographic Separation: Do not rely solely on MS. The Acid is more polar and will elute earlier than the Imide on Reverse Phase (C18) columns.

References

  • Comparison of Phthalimide and Phthalamic Acid Metabolites: Title: Gas-chromatography mass-spectrometry determination of phthalic acid in human urine as a biomarker of folpet exposure.[1][2] Source: PubMed / NIH URL:[Link]

  • General Fragmentation of N-Substituted Phthalimides: Title: Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction (Supporting Info). Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Phthalate and Phthalimide Diagnostic Ions: Title: Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites.[3] Source: PMC / NIH URL:[Link]

Sources

Comparative Stability Profile: Phthalamic Acid vs. Phthalimide Derivatives

[1]

Executive Summary

In drug development, the structural integrity of the phthalimide scaffold—present in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide—is governed by a delicate equilibrium between the cyclic imide and its open-ring hydrolytic product, phthalamic acid.

The Verdict:

  • Phthalimide (Closed Ring): Exhibits superior stability in acidic and neutral media .[1] It functions as a "masked" acid-labile protecting group that is robust until exposed to nucleophilic attack (base).[1]

  • Phthalamic Acid (Open Ring): Inherently unstable.[1] In acidic conditions , it rapidly undergoes intramolecular cyclization (recycling) back to phthalimide due to neighboring group participation (NGP).[1] In basic conditions , it irreversibly hydrolyzes to phthalic acid.[1]

This guide details the mechanistic causality of these behaviors, provides kinetic data, and outlines a self-validating HPLC protocol for stability assessment.[1]

Mechanistic Foundation: The "Open vs. Closed" Equilibrium

The stability difference is not merely a function of bond strength but of intramolecular catalysis . The conversion between phthalimide and phthalamic acid is pH-dependent and reversible under specific conditions.

The Hydrolytic Pathway
  • Nucleophilic Attack: Hydroxide ions attack the imide carbonyl, opening the ring to form phthalamic acid (an amic acid).

  • The Fate of Phthalamic Acid:

    • High pH (>10):[1] The amide bond hydrolyzes irreversibly to phthalic acid (dicarboxylate) and ammonia/amine.

    • Low pH (<4):[1] The carboxylic acid group of phthalamic acid becomes protonated. The adjacent amide nitrogen attacks the carboxylic carbonyl, expelling water and re-closing the ring to phthalimide.[2]

Pathway Visualization

Phthalimide_Stabilitycluster_conditionsStability ContextPhthalimidePhthalimide(Cyclic Imide)PhthalamicPhthalamic Acid(Open Amic Acid)Phthalimide->PhthalamicHydrolysis (pH > 7)FastPhthalamic->PhthalimideCyclization (pH < 4)Intramolecular CatalysisPhthalicPhthalic Acid(Dicarboxylic Acid)Phthalamic->PhthalicHydrolysis (Strong Base)Slow StepNotePhthalimide is the thermodynamic sink in Acid.Phthalic Acid is the thermodynamic sink in Base.

Figure 1: The pH-dependent equilibrium illustrating the reversibility of phthalamic acid cyclization versus the irreversible formation of phthalic acid.

Comparative Stability Data

The following data aggregates kinetic observations from standard phthalimide derivatives (e.g., N-phenylphthalimide) to illustrate relative stability.

Table 1: Kinetic Stability Profile
ParameterPhthalimide DerivativesPhthalamic Acid Derivatives
pKa ~8.3 (Imide N-H)~3.5 (Carboxylic Acid)
Stability at pH 1.0 - 4.0 High. Resistant to acid hydrolysis even at elevated temperatures.[1]Low. Rapidly cyclizes back to phthalimide (

mins to hours depending on temp).[1]
Stability at pH 7.4 (Physiological) Moderate. Slow hydrolysis (

2-24 hours).[1] Thalidomide

h.[1][3][4]
Variable. Exists as a stable anion (phthalamate) but slowly hydrolyzes to phthalic acid.[1]
Stability at pH > 10 Very Low. Rapid ring opening (

increases linearly with [OH⁻]).[1]
Low. Irreversible hydrolysis to phthalic acid and amine.[1]
Solid State Stability Excellent. High melting points (>230°C), non-hygroscopic.[1]Poor. Often hygroscopic; spontaneous cyclization can occur upon heating or prolonged storage.[1]
Key Insight: The "Neighboring Group" Effect

In phthalamic acid, the carboxylic acid group is perfectly positioned to catalyze the expulsion of the amide. This Neighboring Group Participation (NGP) makes phthalamic acid significantly less stable than a standard linear amide (like benzamide) under acidic conditions.[1]

Experimental Protocol: Kinetic Stability Assay

To objectively compare these derivatives, a self-validating HPLC workflow is required.[1] This protocol uses a "Quench-and-Map" approach to capture the transient phthalamic acid species.

Reagents & Setup
  • Buffer A (Acidic): 10 mM Phosphate buffer, pH 2.0.[1]

  • Buffer B (Neutral): 10 mM Phosphate buffer, pH 7.4.[1]

  • Buffer C (Basic): 10 mM Borate buffer, pH 10.0.

  • Internal Standard (IS): Benzonitrile (chemically inert under these conditions).[1]

  • Detection: UV-Vis at 230 nm (isosbestic point preferred if known, otherwise

    
     of phthalimide).[1]
    
Workflow: Determination of
  • Stock Preparation: Dissolve the phthalimide derivative in DMSO (10 mM).

  • Initiation: Spike 50 µL of Stock into 4.95 mL of pre-warmed (37°C) Buffer (A, B, or C). Vortex immediately.

  • Sampling: At defined intervals (

    
     min), withdraw 200 µL aliquots.
    
  • Quenching (Critical Step):

    • For Basic/Neutral samples: Quench into 200 µL of cold Acetonitrile/0.1% TFA . (Acidification stops base hydrolysis; cold temperature slows acid-catalyzed cyclization).[1]

    • For Acidic samples: Neutralize immediately with cold Phosphate buffer pH 7.0 to stop cyclization.[1]

  • Analysis: Inject onto RP-HPLC (C18 Column).

Self-Validating Logic

To ensure the data is trustworthy, apply the Mass Balance Check :

Protocol Visualization

Assay_Workflowcluster_quenchQuenching Strategy (Stop Reaction)StartStart: Spike Compoundinto Buffer (pH X)IncubateIncubate at 37°CStart->IncubateSampleWithdraw Aliquot(t = x min)Incubate->SampleDecisionBuffer pH?Sample->DecisionAcidQuenchAdd Cold ACN + TFA(Prevents Base Hydrolysis)Decision->AcidQuenchIf Basic/NeutralNeutQuenchAdd Cold pH 7 Buffer(Prevents Cyclization)Decision->NeutQuenchIf AcidicAnalyzeHPLC Analysis(Check Mass Balance)AcidQuench->AnalyzeNeutQuench->Analyze

Figure 2: Step-by-step kinetic assay workflow emphasizing the specific quenching requirements for different pH conditions.

Implications for Drug Development[5][6]

The Thalidomide Case Study

The instability of the phthalimide ring has profound pharmacological consequences.[5]

  • In Vivo: At physiological pH (7.4), thalidomide hydrolyzes (

    
     h) to form N-(o-carboxybenzoyl)glutamic imide (a phthalamic acid derivative).[1]
    
  • Solubility Paradox: While the phthalimide form is lipophilic and membrane-permeable, the hydrolyzed phthalamic acid form is highly polar and charged, preventing it from crossing the blood-brain barrier or cell membranes effectively.

  • Formulation: Liquid formulations of phthalimide drugs are difficult to stabilize.[1] They are almost exclusively formulated as solids (capsules/tablets) to prevent shelf-life hydrolysis.[1]

Design Recommendation

If your drug candidate requires aqueous stability >24 hours:

  • Avoid the unsubstituted phthalimide scaffold.[1]

  • Alternative: Consider isoindolinones (reduced carbonyl) or saccharin derivatives (sulfonimide), which offer similar steric profiles but significantly enhanced hydrolytic stability.[1]

References

  • Khan, M. N. (1996).[1][6] Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine. Journal of Organic Chemistry, 61(23), 8063–8068.[1]

  • Perry, C. J., & Parveen, Z. (2001).[1] The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Journal of the Chemical Society, Perkin Transactions 2, (4), 512–521.[1]

  • Lepper, E. R., et al. (2006).[1][7] Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications. Current Drug Metabolism, 7(6), 677-685.[1][7]

  • Blackburn, R. A. M., et al. (1977).[1][6] The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid. Bioorganic Chemistry, 6(1), 71-78.[1]

Definitive Guide to X-Ray Diffraction (XRD) Data Validation for Crystalline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, "purity" is a dual-concept: chemical purity (measured by HPLC) and solid-state purity (measured by XRD). For an Active Pharmaceutical Ingredient (API), crystalline purity—ensuring the sample is 100% the desired polymorph and free from amorphous domains—is critical for bioavailability and stability.

While Differential Scanning Calorimetry (DSC) and Vibrational Spectroscopy (Raman/IR) offer complementary data, Powder X-Ray Diffraction (PXRD) remains the regulatory "gold standard" (ICH Q6A) for definitive phase identification. However, PXRD is prone to user error, specifically regarding preferred orientation and limit of detection (LOD).[1]

This guide provides a rigorous, self-validating workflow to generate defensible XRD data, comparing its efficacy against solid-state nuclear magnetic resonance (ssNMR) and thermal methods.

Part 1: The Comparative Landscape

To validate crystalline purity, one must choose the right tool for the specific impurity type (e.g., a secondary polymorph vs. amorphous content).

Technique Performance Matrix
FeaturePXRD (Gold Standard) ssNMR (Solid-State NMR) DSC (Thermal Analysis) Raman Spectroscopy
Primary Utility Definitive Polymorph ID & QuantificationQuantifying Amorphous Content & SolvatesPhase Transitions (Tm, Tg)In-line Process Monitoring
Selectivity High (Direct structural fingerprint)Very High (Chemical environment specific)Low (Thermal events often overlap)Medium (Spectral overlap common)
Limit of Detection (LOD) 1–5% (Routine)0.1–0.5% (Synchrotron/specialized)< 1% (Excellent for amorphous)> 5% (Dependent on enthalpy)1–5% (Scatter dependent)
Destructive? NoNoYes (Sample melts/degrades)No
Throughput High (10–30 min/scan)Low (Hours/sample)Medium (30–60 min)Very High (Seconds)
Critical Weakness Preferred Orientation; Low sensitivity to amorphousHigh Cost; Low sensitivity to trace polymorphsMelting/Recrystallization during analysisFluorescence interference
Expert Insight: When to Switch?
  • Use PXRD for batch release testing of polymorphic purity (e.g., ensuring Form A does not contain Form B).

  • Use ssNMR if you need to quantify low-level amorphous content (<5%) in a crystalline matrix, as PXRD baselines are often too noisy for this specific task [1].

  • Use DSC only as a supporting technique; a single endotherm does not prove polymorphic purity, as coincident melting is common.

Part 2: The Self-Validating Experimental Protocol

A "self-validating" system means the protocol includes internal checks that flag poor data quality immediately.

Sample Preparation: The "Back-Loading" Standard

The Problem: Needle-like or plate-like crystals tend to lay flat (preferred orientation), artificially enhancing certain peaks (e.g., the 00l family) and hiding others. This makes a pure sample look like a mixture or fail a database match.

The Protocol:

  • Mild Grinding: Gently grind the sample with a mortar and pestle. Stop if the sample becomes "waxy" (amorphous generation).

  • Sieving: Pass through a 45-micron sieve to ensure particle homogeneity.

  • Back-Loading:

    • Place the sample holder face down on a glass slide.

    • Fill the powder from the back.

    • Press the back-cap on.

    • Flip it over. The surface facing the X-ray beam is now rough and random, reducing orientation effects by ~80% compared to top-loading.

Instrument Configuration (Bragg-Brentano Geometry)
  • Divergence Slit: Use a Variable Divergence Slit (VDS) if available to maintain a constant irradiated volume (10-20 mm length) across low angles. If using Fixed Slits (FDS), ensure the beam does not "spill over" the sample at low 2

    
     angles.
    
  • Spinning: Always spin the sample (approx. 15-60 rpm) to improve particle statistics.

Validation Workflow: The Spiking Method

To prove your method can detect a specific impurity (e.g., Polymorph B in Polymorph A), you cannot rely on theoretical calculations alone. You must perform a Spiking Experiment .

Step-by-Step Spiking Protocol:

  • Prepare Pure Standards: Isolate pure Form A and pure Form B.

  • Gravimetric Mixing: Create physical mixtures with 1%, 5%, and 10% of Form B in Form A.

  • Data Collection: Collect diffractograms for the pure forms and the mixtures.

  • Signal-to-Noise Calculation: Identify the unique characteristic peak of Form B (the "marker peak"). Calculate the Signal-to-Noise Ratio (S/N) at the 1% level.

    • Pass Criteria: S/N > 3 for Limit of Detection (LOD). S/N > 10 for Limit of Quantification (LOQ) [2].

Part 3: Data Analysis & Logic

Decision Matrix for Impurity Identification

The following diagram illustrates the logical flow for identifying solid-state impurities.

ValidationLogic Start Raw XRD Data Acquired CheckBg Check Baseline Start->CheckBg Halo Amorphous Halo Present? CheckBg->Halo QuantAmorph Quantify via ssNMR or Reitveld (Spiking) Halo->QuantAmorph Yes (Broad Hump) PeakSearch Peak Search & Profile Fitting Halo->PeakSearch No (Flat Baseline) Match Compare to Reference (CSD/PDF) PeakSearch->Match Residuals Analyze Residuals Match->Residuals ExtraPeaks Unaccounted Peaks? Residuals->ExtraPeaks ImpurityID Identify Impurity Phase (Polymorph/Salt/Excipient) ExtraPeaks->ImpurityID Yes Pure Validated Crystalline Purity ExtraPeaks->Pure No

Caption: Logic flow for distinguishing between amorphous content and crystalline impurities during XRD analysis.

Advanced Quantification: Rietveld Refinement

For quantitative purity (e.g., "98.5% Form A"), simple peak height integration is insufficient due to peak overlap. Rietveld Refinement is the required method.[2]

  • Input: Crystallographic Information Files (CIF) for all suspected phases.

  • Process: The software calculates a theoretical pattern and minimizes the difference (Least Squares) between the calculated and observed pattern by refining parameters like lattice constants and peak shape.

  • Validation Metric: The "Weighted Profile R-factor" (

    
    ).
    
    • Target: An

      
       < 10% generally indicates a good fit for high-quality data.
      
    • Visual Check: The "Difference Plot" (Observed minus Calculated) should be a flat line with no systematic peaks. A "bump" in the difference plot indicates a missing phase (impurity) [3].

Part 4: Quantitative Data Summary

The table below summarizes typical validation parameters achieved when following the "Back-Loading + Spiking" protocol described above.

ParameterAcceptance Criteria (Pharma)Common Failure ModeCorrective Action
2

Accuracy

(USP <941>)
Sample Displacement ErrorUse internal standard (e.g., Silicon NIST 640)
Linearity (

)

(for quantification)
Poor Particle StatisticsSpin sample; finer grinding
LOD (Polymorph)

w/w
Preferred OrientationBack-loading preparation
Precision (RSD)

(n=6 injections)
Instrument DriftWarm up X-ray tube for 30 mins
The "Self-Validating" Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (Sieve + Back-load) Config Config (VDS Slits + Spin) Sample->Config Acquire Data Acquisition (High S/N) Config->Acquire InternalStd Internal Std Check (Si Peak Position) Acquire->InternalStd Fail Recalibrate/Reprep InternalStd->Fail Fail (>0.02° Shift) Process Rietveld Refinement (Quantification) InternalStd->Process Pass (<0.02° Shift) Fail->Sample Report Final Purity Report Process->Report

Caption: Operational workflow ensuring data integrity via internal standard checks before processing.

References

  • ICH Q6A . Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Conference on Harmonisation, 1999. [Link]

  • Madsen, I. C., et al. (2001). "The Rietveld method."[2][3][4][5][6] IUCr Commission on Powder Diffraction. [Link]

  • FDA Guidance for Industry . ANDAs: Pharmaceutical Solid Polymorphism. U.S. Food and Drug Administration, 2007.[7] [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: 2-((4-Ethylphenyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide provides a validated, step-by-step protocol for the disposal of 2-((4-Ethylphenyl)carbamoyl)benzoic acid (also known as N-(4-ethylphenyl)phthalamic acid). As a phthalamic acid derivative, this compound presents specific stability and reactivity profiles—specifically its potential for hydrolysis or dehydration to the corresponding phthalimide—that dictate its waste stream management.

Warning: In drug development, specific toxicological data for intermediates is often incomplete. Therefore, this protocol applies the "Universal Precautionary Principle," treating the substance as a potential irritant and aquatic toxin until proven otherwise.

Chemical Identity Table[3]
PropertyDetail
Chemical Name 2-((4-Ethylphenyl)carbamoyl)benzoic acid
Synonyms N-(4-ethylphenyl)phthalamic acid; Phthalic acid mono-4-ethylanilide
Functional Class Organic Acid / Amide / Phthalamic Acid Derivative
Physical State Solid (Crystalline powder)
Acidity Weakly Acidic (Carboxylic acid moiety, pKa ~3-4)
Primary Hazards Skin/Eye Irritant (H315/H319), STOT-SE (H335), Aquatic Toxicity (H412)
Reactivity Incompatible with strong oxidizers; Dehydrates to phthalimide under heat/acid

Pre-Disposal Assessment: The Decision Matrix

Effective disposal requires accurate waste stream segregation at the point of generation. Mixing incompatible waste streams is the most common cause of laboratory accidents.

The "Self-Validating" Segregation System

To ensure safety, perform this 3-Point Check before adding this chemical to any waste container:

  • Phase Check: Is the waste solid or liquid? (Never mix solids into liquid waste carboys to prevent clogging/splashing).

  • Solvent Check: If liquid, is the solvent halogenated (>2%) or non-halogenated?

  • Compatibility Check: Is the receiving container free of Strong Oxidizers or Strong Bases? (Mixing organic acids with oxidizers can be exothermic/explosive).

Waste Stream Decision Tree

The following logic flow dictates the correct disposal bin.

WasteSegregation Start Waste Generation: 2-((4-Ethylphenyl)carbamoyl)benzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Filter Cake LiquidPath Liquid/Solution StateCheck->LiquidPath Mother Liquor/Rinsate BinA BIN A: Solid Organic Waste (Trace-Contaminated Debris) SolidPath->BinA SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains >2% Halogens NonHalo Non-Halogenated (MeOH, EtOAc, Water) SolventCheck->NonHalo No Halogens BinB BIN B: Halogenated Organic Waste Halo->BinB BinC BIN C: Non-Halogenated Organic Waste NonHalo->BinC

Figure 1: Decision matrix for segregating phthalamic acid derivative waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure chemical, filter cakes, contaminated gloves, paper towels.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste bucket lined with a clear polyethylene bag (6-mil thickness recommended).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "Solid Debris contaminated with 2-((4-Ethylphenyl)carbamoyl)benzoic acid".

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Transfer:

    • Wear nitrile gloves and safety goggles.

    • Transfer solid material carefully to avoid dust generation.[1][2]

    • Do not sweep into floor drains.

  • Sealing: When the container is 80% full, seal the liner with a zip-tie or tape, then screw the lid on tight.

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluent, or dissolved samples.

  • pH Verification:

    • Although this compound is acidic, ensure the waste stream pH is between 3 and 11.

    • Why? Extremely acidic waste (pH < 2) or basic waste (pH > 12.5) may require a separate "Corrosive" waste stream depending on local facility rules [1].

  • Segregation:

    • Stream 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, Ethyl Acetate, or Acetone.

  • Transfer:

    • Use a funnel to prevent spills.

    • Leave at least 10% headspace in the carboy for vapor expansion.

    • Critical: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides). Organic acids + Oxidizers = Explosion Risk [2].

Protocol C: Empty Container Management

Applicability: Original glass or plastic bottles that held the pure substance.

  • Triple Rinse:

    • Add a solvent capable of dissolving the residue (e.g., Ethanol or Acetone) to 5% of the container volume.

    • Cap and shake well.

    • Pour rinsate into the Liquid Waste (Non-Halogenated) container.

    • Repeat 3 times.

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal:

    • If triple-rinsed: Dispose of as regular glass/plastic trash (verify with local EHS).

    • If residue remains: Treat the entire bottle as Solid Hazardous Waste .

Emergency Contingencies

Accidental Spill (Solid Powder)
  • Isolate: Evacuate the immediate area if dust is airborne.[2][3]

  • PPE: Wear N95 respirator (or P100), nitrile gloves, and lab coat.

  • Containment: Cover the spill with wet paper towels to prevent dust dispersion.

  • Cleanup: Scoop up the wet material and place it in the Solid Hazardous Waste bin. Clean the surface with soap and water; collect rinsate as liquid waste.[1]

Accidental Exposure[1]
  • Skin Contact: Wash with soap and water for 15 minutes.[1] The compound is an organic acid; immediate washing neutralizes the irritation risk.

  • Eye Contact: Flush with water for 15 minutes.[1][4][2][5] Seek medical attention if irritation persists (Phthalamic acids can be severe eye irritants).[4][6][2][5]

Regulatory Compliance (RCRA & EPA Context)

In the United States, this compound is not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic). However, it must be managed as a Characteristic Waste if it exhibits properties of toxicity or ignitability (via the solvent).

  • Waste Code Assignment:

    • If pure/solid: Generally classified as Non-Regulated Chemical Waste (unless characteristic toxicity is proven), but best practice dictates incineration.

    • If in solvent: Assign codes based on the solvent (e.g., D001 for Ignitable/Methanol, F002 for Halogenated solvents).

  • Destruction Method: The preferred method for phthalamic acid derivatives is High-Temperature Incineration . This ensures the destruction of the benzene rings and amide bonds, preventing environmental accumulation [3].

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]

  • PubChem. (2023). Phthalamic Acid Derivative Safety Profile. National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-((4-Ethylphenyl)carbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 2-((4-Ethylphenyl)carbamoyl)benzoic acid Content Type: Operational Safety & Logistics Manual Audience: Research Scientists, Process Chemists, and EHS Officers

Executive Safety Summary

Chemical Identity: 2-((4-Ethylphenyl)carbamoyl)benzoic acid Synonyms: N-(4-ethylphenyl)phthalamic acid; 4'-Ethyl-N-phthalamic acid. CAS Registry (Analog): Closely related to Naptalam (CAS 132-66-1) and Phthalamic acid (CAS 88-97-1). Primary Hazard Class: Severe Eye Irritant / Corrosive (Category 1/2A) . Physical State: Solid (Crystalline Powder).

Immediate Directive: Treat this compound as a bioactive organic acid intermediate . Due to the phthalamic acid moiety, it possesses significant potential for corneal damage upon contact and respiratory irritation upon inhalation. Do not handle on an open benchtop.

Part 1: Hazard Architecture & Risk Assessment

As a Senior Application Scientist, I urge you to look beyond the generic "Irritant" label. You must understand the Structure-Activity Relationship (SAR) that dictates your safety protocol.

  • The Acid-Amide Dual Function: This molecule contains a free carboxylic acid and an amide linkage. In physiological pH (mucous membranes of the eye/lung), these functionalities can act synergistically to denature proteins, leading to rapid, sometimes irreversible, tissue opacity (corneal damage).

  • Hydrolysis Risk: Under extreme pH conditions (or metabolic processing), the amide bond may hydrolyze to release 4-ethylaniline . While less toxic than the naphthylamines found in related herbicides (like Naptalam), aniline derivatives are generally methemoglobinemia inducers.

  • Physical Form (The Hidden Risk): As a likely electrostatic powder, this compound will "jump" or disperse invisibly during weighing. Inhalation of the dust delivers the acid directly to the alveoli.

Visualizing the Hazard Logic

HazardLogic Chem 2-((4-Ethylphenyl)carbamoyl) benzoic acid Func Functional Groups: -COOH (Acid) -CONH- (Amide) Chem->Func Risk2 Dust Generation (Weighing) Chem->Risk2 Electrostatic Solid Risk1 Moisture Contact (Eyes/Lungs) Func->Risk1 Proton Donor Outcome1 Severe Eye Irritation (Corneal Opacity Risk) Risk1->Outcome1 Risk2->Risk1 Dissolves in Mucosa Outcome2 Respiratory Inflammation Risk2->Outcome2

Figure 1: Pathophysiology of exposure. The combination of acidity and dust generation creates the primary risk vector.

Part 2: Engineering Controls (Primary Defense)

PPE is your last line of defense. Your primary defense is the engineering environment.

  • Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow Velocity: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) . High velocity (>120 fpm) can cause turbulence that blows the light powder out of the weigh boat.

  • Static Control: Use an ionizing fan or anti-static gun inside the hood before dispensing. Phthalamic acid derivatives are notoriously static-prone; they will cling to spatulas and gloves, increasing spread.

Part 3: Personal Protective Equipment (PPE) Matrix

The following selection criteria are based on permeation resistance to organic acids and particulate filtration efficiency.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular (Critical) Chemical Splash Goggles Standard: ANSI Z87.1 (D3 rating for Splash/Dust).Why: Safety glasses are insufficient. The dust can bypass side shields. If this acid contacts the eye, it requires immediate, prolonged irrigation.[1][2] Goggles seal the environment.
Dermal (Hand) Double Nitrile Gloves Spec: Minimum 5 mil (0.12 mm) thickness.Why: Nitrile offers excellent resistance to organic acids. Latex is permeable to many organic intermediates and should be avoided. Double gloving allows you to strip the outer layer immediately if dust adheres to it.
Respiratory N95 / P100 (If outside hood) Spec: NIOSH-approved N95 minimum.Context: If weighing must occur outside a hood (strongly discouraged), a fit-tested respirator is mandatory. Surgical masks provide zero protection against chemical dust.
Body Lab Coat (Poly/Cotton) Spec: High-neck, long-sleeved, snap closure.Why: Prevents dust accumulation on street clothes. Button closures are harder to remove quickly in an emergency.

Part 4: Operational Protocol (Weighing & Handling)

This protocol is designed to minimize "dust events" where the highest exposure risk occurs.

Step-by-Step Workflow
  • Pre-Check: Verify fume hood airflow. Place a dark surface (like a black mat or paper) on the hood floor. This provides contrast to see if white powder spills.

  • Equip: Don goggles and double nitrile gloves.

  • Static Neutralization: Pass the container and spatula through an ionizer stream if available.

  • Transfer:

    • Do not dump the powder.

    • Use a micro-spatula .

    • Tap the spatula gently against the side of the receiving vessel inside the vessel's rim to dislodge powder.

  • Decon: Wipe the exterior of the stock bottle with a dry Kimwipe before removing it from the hood. This prevents tracking invisible dust onto door handles.

  • Waste: Dispose of the Kimwipe as solid hazardous waste immediately.

Decision Logic: Handling Spills

SpillResponse Start Spill Detected Type Is it Powder or Solution? Start->Type Powder POWDER SPILL Type->Powder Liquid LIQUID SPILL Type->Liquid Action1 1. Do NOT use compressed air. 2. Cover with wet paper towel to dampen. 3. Wipe up to avoid dust cloud. Powder->Action1 Action2 1. Absorb with vermiculite/pads. 2. Neutralize with dilute Sodium Bicarbonate. Liquid->Action2 Disposal Seal in HazWaste Bag. Label: 'Organic Acid Solid/Liquid' Action1->Disposal Action2->Disposal

Figure 2: Emergency response logic. Note the prohibition of compressed air for powder spills.

Part 5: Disposal & Decontamination

Chemical Incompatibility:

  • Avoid Strong Oxidizers: Reaction with nitrates or permanganates may be vigorous.

  • Avoid Strong Bases: While bases neutralize the acid, the exothermic reaction can cause splashing if not controlled.

Disposal Streams:

  • Solid Waste: Weigh boats, contaminated gloves, and dry wipes go into Solid Hazardous Waste (Organic) .

  • Liquid Waste: If the material is in solution (e.g., DMSO, Methanol), dispose in Organic Solvent Waste .

  • Aqueous Waste: If dissolved in buffer, check pH. If < 5 or > 9, adjust to neutral (pH 6-8) before disposal, or treat as Aqueous Hazardous Waste depending on local EPA/ECHA regulations regarding the ethylaniline moiety.

Cleaning Glassware: The residue can be stubborn.

  • Rinse first with Ethanol or Acetone (the compound is likely more soluble in organics than water).

  • Follow with a soap and water wash.[3][4][5][6][7][8]

  • Do not use chromic acid (oxidizer risk).

References

  • PubChem. (n.d.). Naptalam (Analogous Compound) Safety & Hazards.[1][2][3][4][5][6][9][10][11] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Phthalamic Acid Derivatives.[11] Retrieved from [Link]

Sources

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